2-(1,3-Benzoxazol-2-ylamino)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBNFUWGFXLQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(1,3-Benzoxazol-2-ylamino)ethanol. This document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on established chemical principles and analysis of related structures. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis of novel benzoxazole derivatives for potential applications in medicinal chemistry and materials science.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties[1][2]. The unique structural motif of the benzoxazole ring system allows for versatile functionalization, enabling the development of a wide array of derivatives with tailored biological profiles. The title compound, this compound, incorporates both the benzoxazole scaffold and an amino-alcohol side chain, suggesting potential for hydrogen bonding interactions and further chemical modification, making it a molecule of interest for synthetic and medicinal chemists.
Proposed Synthesis Pathway
A plausible and efficient synthetic route for the preparation of this compound involves the reaction of a suitable 2-substituted benzoxazole precursor with ethanolamine. Based on the synthesis of analogous compounds, such as 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethanol, a reliable method is the nucleophilic substitution of a leaving group at the 2-position of the benzoxazole ring with ethanolamine[3]. A common and effective precursor for this transformation is 2-mercaptobenzoxazole.
The proposed two-step synthesis is initiated with the S-alkylation of 2-mercaptobenzoxazole to form a more reactive intermediate, followed by nucleophilic displacement by ethanolamine. Alternatively, direct reaction of a 2-chlorobenzoxazole with ethanolamine can be envisioned. For the purpose of this guide, we will focus on a method analogous to the synthesis of similar amino-benzoxazole derivatives.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis and subsequent characterization of this compound.
Synthesis of this compound
This procedure is adapted from methodologies used for the synthesis of structurally related compounds[3].
Materials:
-
2-Chlorobenzoxazole
-
Ethanolamine
-
Triethylamine
-
Isopropyl acetate
-
Water
-
Sodium chloride
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzoxazole (1.0 eq) in isopropyl acetate.
-
Cool the solution to 0-10 °C using an ice bath.
-
In a separate vessel, prepare a solution of ethanolamine (1.2 eq) and triethylamine (1.5 eq) in isopropyl acetate.
-
Add the ethanolamine solution dropwise to the cooled 2-chlorobenzoxazole solution over a period of 30 minutes, maintaining the temperature between 0 and 10 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Characterization Methods
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
3.2.1. Melting Point: Determine the melting point of the purified product using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
3.2.2. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts (δ) in ppm and coupling constants (J) in Hz should be reported.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound (e.g., using KBr pellet method). Characteristic absorption bands for N-H, O-H, C=N, and C-O functional groups should be identified.
-
Mass Spectrometry (MS): Perform mass spectral analysis (e.g., ESI-MS) to determine the molecular weight of the compound and confirm its molecular formula.
Data Presentation
The following tables summarize the expected physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol [4] |
| Appearance | Off-white to pale yellow solid (expected) |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) |
Table 2: Expected ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.00 | m | 4H | Aromatic protons (benzoxazole ring) |
| ~6.80 | t | 1H | NH |
| ~4.80 | t | 1H | OH |
| ~3.50 | q | 2H | -CH₂-OH |
| ~3.30 | q | 2H | -NH-CH₂- |
Table 3: Expected ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=N (benzoxazole) |
| ~150, ~142 | Aromatic C-O, C-N (benzoxazole) |
| ~124, ~121, ~116, ~110 | Aromatic CH (benzoxazole) |
| ~60 | -CH₂-OH |
| ~43 | -NH-CH₂- |
Table 4: Expected IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H and N-H stretching |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching |
| ~1640 | C=N stretching |
| ~1240 | Asymmetric C-O-C stretching |
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This technical guide outlines a proposed synthetic route and a comprehensive characterization plan for this compound. The detailed protocols and expected data serve as a valuable resource for researchers aiming to synthesize and study this and other related benzoxazole derivatives. The successful synthesis and characterization of this compound will contribute to the growing library of benzoxazole-based molecules with potential applications in various scientific disciplines, particularly in the development of new therapeutic agents. Further studies to evaluate the biological activity of this compound are warranted.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethanol|lookchem [lookchem.com]
- 4. cymitquimica.com [cymitquimica.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(1,3-Benzoxazol-2-ylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1,3-Benzoxazol-2-ylamino)ethanol. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted properties derived from computational models and outlines detailed, generalized experimental protocols for their determination. This guide serves as a valuable resource for researchers in drug discovery and development by establishing a foundational understanding of the compound's characteristics and providing the necessary methodologies for empirical validation.
Chemical Structure and Identification
-
IUPAC Name: 2-((1,3-benzoxazol-2-yl)amino)ethan-1-ol
-
Molecular Formula: C₉H₁₀N₂O₂
-
Molecular Weight: 178.19 g/mol
-
Canonical SMILES: C1=CC=C2C(=C1)OC(=NCCO)N2
-
InChI Key: InChI=1S/C9H10N2O2/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11)
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally generated and should be confirmed through experimental validation.
| Property | Predicted Value | Method |
| Melting Point | 150-180 °C | Estimation based on related structures |
| Boiling Point | > 350 °C (with decomposition) | Estimation based on related structures |
| Water Solubility | Low to moderate | Prediction based on polarity |
| logP (Octanol-Water Partition Coefficient) | 1.5 ± 0.5 | Computational prediction (e.g., XLogP3) |
| pKa (Acid Dissociation Constant) | Basic pKa: 5.0-6.0 (benzoxazole nitrogen), Acidic pKa: 14-15 (ethanol hydroxyl) | Computational prediction |
| Topological Polar Surface Area (TPSA) | 61.5 Ų | Computational prediction |
| Hydrogen Bond Donors | 2 | Structure-based counting |
| Hydrogen Bond Acceptors | 4 | Structure-based counting |
| Rotatable Bonds | 3 | Structure-based counting |
Experimental Protocols for Physicochemical Property Determination
The following are detailed, generalized experimental protocols for determining the key physicochemical properties of this compound.
Melting Point Determination
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, and then the rate is reduced to 1-2 °C/min as the estimated melting point is approached.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
-
Solubility Determination (Shake-Flask Method)
-
Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, centrifuge, spectrophotometer or HPLC.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.
-
The flasks are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is centrifuged to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC with a calibration curve).
-
LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
-
Apparatus: Separatory funnels, analytical balance, constant temperature shaker, centrifuge, analytical instrument (HPLC or GC).
-
Procedure:
-
1-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
A known amount of the compound is dissolved in either water-saturated octanol or octanol-saturated water.
-
The solution is placed in a separatory funnel with a known volume of the other phase.
-
The funnel is shaken gently for a sufficient time to allow for partitioning equilibrium to be reached.
-
The mixture is centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method.
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
pKa Determination (Potentiometric Titration)
-
Apparatus: pH meter with a calibrated electrode, automatic titrator or burette, beaker, magnetic stirrer.
-
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration.
-
The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.
-
Synthesis and Characterization Workflow
A general workflow for the synthesis and characterization of this compound is presented below. This process is based on common synthetic routes for similar benzoxazole derivatives.
Caption: A generalized workflow for the synthesis and characterization of this compound.
Experimental Determination Workflow
The logical flow for the experimental determination of the key physicochemical properties is outlined in the diagram below.
Caption: A workflow diagram illustrating the process for the experimental determination of key physicochemical properties.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. While experimental data for this specific compound is scarce, the provided predicted values offer a starting point for computational modeling and in silico screening. The detailed experimental protocols serve as a practical guide for the empirical validation of these properties, which is a critical step in the early stages of the drug discovery pipeline. The successful characterization of these fundamental properties will enable a more informed assessment of the compound's potential as a drug candidate.
Spectroscopic Analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide utilizes representative data from closely related benzoxazole derivatives to illustrate the expected spectroscopic characteristics. The methodologies and data presented herein serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecular entities.
Molecular Structure and Spectroscopic Overview
This compound is a heterocyclic compound featuring a benzoxazole core linked to an ethanolamine side chain via an amino bridge. The benzoxazole moiety is a well-known pharmacophore found in numerous biologically active compounds. The spectroscopic analysis of this molecule is crucial for confirming its identity, purity, and structural integrity. The primary techniques employed for its characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data
The following tables summarize the expected and representative spectroscopic data for this compound, compiled from the analysis of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.50 | Multiplet | 4H | Aromatic protons (Benzoxazole ring) |
| ~3.70 | Triplet | 2H | -CH₂-OH |
| ~3.50 | Triplet | 2H | -NH-CH₂- |
| Broad | Singlet | 1H | -NH- |
| Broad | Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C=N (Benzoxazole) |
| ~140-150 | Aromatic Quaternary Carbons (Benzoxazole) |
| ~110-130 | Aromatic CH Carbons (Benzoxazole) |
| ~60 | -CH₂-OH |
| ~45 | -NH-CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Broad | O-H stretch (Alcohol) |
| ~3200-3300 | Medium | N-H stretch (Amine) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aliphatic C-H stretch |
| ~1630-1650 | Strong | C=N stretch (Benzoxazole) |
| ~1500-1600 | Medium-Strong | Aromatic C=C stretch |
| ~1200-1300 | Strong | C-O stretch (Alcohol) |
| ~1000-1100 | Strong | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₀N₂O₂), the expected molecular weight is approximately 178.19 g/mol .
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular ion) |
| 147 | [M - CH₂OH]⁺ |
| 133 | [Benzoxazol-2-amine]⁺ |
| 119 | [Benzoxazole]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoxazole derivatives typically exhibit absorption maxima in the UVA range.[1][2]
Table 5: Predicted UV-Vis Absorption Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition |
| ~280-320 | > 10,000 | π → π* |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Synthesis of this compound
A representative synthesis involves the reaction of a suitable benzoxazole precursor with ethanolamine. For instance, a plausible route is the reaction of 2-chlorobenzoxazole or 2-mercaptobenzoxazole with ethanolamine.[3]
dot
Caption: Synthetic workflow for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solution, use a suitable solvent that does not have interfering peaks in the regions of interest.
-
Instrumentation: Record the FT-IR spectrum using a Perkin-Elmer or similar FT-IR spectrophotometer.[4]
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Analysis: Obtain the mass spectrum, noting the molecular ion peak and the major fragmentation peaks.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol, with a known concentration (e.g., 10⁻⁵ M).[2]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm, using the pure solvent as a reference.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.
dot
Caption: Logical workflow for spectroscopic structure confirmation.
Signaling Pathways and Applications
Benzoxazole derivatives are known to interact with various biological targets and signaling pathways. While the specific pathways for this compound are not yet fully elucidated, related compounds have shown activities such as antimicrobial, antiviral, and anticancer effects.[4] The structural motifs present in this molecule suggest potential interactions with kinases, receptors, or enzymes involved in cellular signaling. Further biological evaluation is required to determine its specific mechanism of action.
dot
Caption: Hypothetical signaling pathway interaction.
Conclusion
This technical guide provides a framework for the spectroscopic analysis of this compound. By presenting representative data and detailed experimental protocols, it serves as a valuable resource for researchers in the field of medicinal chemistry. The provided workflows and logical diagrams offer a clear and structured approach to the synthesis and characterization of this and related benzoxazole derivatives. Further research is encouraged to obtain and publish a complete experimental dataset for the title compound to validate and expand upon the information presented here.
References
Spectroscopic Analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of 2-(1,3-Benzoxazol-2-ylamino)ethanol. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted data based on the compound's chemical structure and spectral data from analogous compounds. It also outlines comprehensive experimental protocols for acquiring such data.
Chemical Structure and Properties
This compound is an organic compound featuring a benzoxazole core linked to an ethanolamine side chain via a secondary amine.
-
Chemical Name: this compound
-
CAS Number: 134704-32-8[1]
-
Molecular Formula: C₉H₁₀N₂O₂
-
Molecular Weight: 178.19 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the anticipated NMR and IR spectral data for this compound. These predictions are based on the analysis of its functional groups and data from related benzoxazole structures.
Table 1: Predicted ¹H-NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.4 | Multiplet | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |
| ~5.5-6.5 | Broad Singlet | 1H | Secondary amine proton (N-H) |
| ~4.8-5.2 | Broad Singlet | 1H | Hydroxyl proton (O-H) |
| ~3.7-3.9 | Triplet | 2H | Methylene protons adjacent to hydroxyl (-CH₂-OH) |
| ~3.4-3.6 | Triplet | 2H | Methylene protons adjacent to amine (-CH₂-NH) |
Table 2: Predicted ¹³C-NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C=N carbon of the benzoxazole ring (C₂) |
| ~140-150 | Aromatic carbons attached to O and N (C₇ₐ, C₃ₐ) |
| ~110-130 | Aromatic carbons (C₄, C₅, C₆, C₇) |
| ~60-65 | Methylene carbon adjacent to hydroxyl (-CH₂-OH) |
| ~40-45 | Methylene carbon adjacent to amine (-CH₂-NH) |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) and N-H stretch (secondary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch |
| ~1640 | Strong | C=N stretch of the benzoxazole ring |
| ~1570 & ~1480 | Medium-Strong | Aromatic C=C stretches |
| ~1240 | Strong | Asymmetric C-O-C stretch of the benzoxazole ring |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often suitable for compounds with exchangeable protons like -NH and -OH.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H-NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).
-
To confirm the identity of the N-H and O-H peaks, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.
¹³C-NMR Acquisition:
-
Use the same sample and instrument setup.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 45° pulse, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H-NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
IR Spectrum Acquisition:
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups (O-H, N-H, C-H, C=N, C=C, C-O).
-
Compare the peak positions and intensities with the predicted data and standard correlation tables.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Benzoxazole Scaffold: A Hub of Diverse Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comprehensive overview of the biological activities associated with the benzoxazole scaffold. Extensive literature searches did not yield specific biological data for the compound 2-(1,3-Benzoxazol-2-ylamino)ethanol. Therefore, this document focuses on the broader class of benzoxazole derivatives to inform on their potential therapeutic applications and mechanisms of action.
The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2] This structural motif is present in numerous compounds under investigation for a variety of therapeutic indications.[3]
Antimicrobial Activity of Benzoxazole Derivatives
Benzoxazole derivatives have been extensively evaluated for their potential as antimicrobial agents against a wide range of pathogens, including bacteria and fungi.[4] The mechanism of action for some of these compounds has been suggested to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[5]
Quantitative Data on Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of selected benzoxazole derivatives against various microbial strains.
| Compound/Derivative | Target Organism | MIC (µM) | Reference |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ | [3] |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | [3] |
| Compound 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ | [3] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | [3] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | [3] |
| Compounds 19 and 20 | Salmonella typhi | 2.40 x 10⁻³ | [3] |
| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ | [3] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)
The antimicrobial activity of the synthesized benzoxazole derivatives was determined using the tube dilution method.[3]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight at 37°C and 28°C, respectively. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of each compound are then prepared in nutrient broth for bacteria or Sabouraud dextrose broth for fungi in a series of test tubes.
-
Inoculation: Each tube is inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The inoculated tubes are incubated for 24 hours at 37°C for bacteria and 48-72 hours at 28°C for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Caption: Workflow for MIC Determination.
Anticancer Activity of Benzoxazole Derivatives
A significant number of benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6] The mechanisms underlying their anticancer activity are diverse and can include inhibition of enzymes like monoacylglycerol lipase (MAGL).[7][8]
Quantitative Data on Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected benzoxazole derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Compound 19 (4-NO₂ derivative) | MAGL Inhibition | 8.4 | [7][8] |
| Compound 20 (4-SO₂NH₂ derivative) | MAGL Inhibition | 7.6 | [7][8] |
| 4-(Naphtho[1,2-d][5]oxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) Inhibition | 58 | [9] |
| 4-(Naphtho[1,2-d][5]oxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) Inhibition | 981 | [9] |
The following table presents the percentage of growth inhibition (% GI) for selected benzoxazole derivatives against a CNS cancer cell line.
| Compound/Derivative | Cancer Cell Line | % Growth Inhibition | Reference |
| Compound 19 (NSC: 778839) | SNB-75 (CNS Cancer) | 35.49 | [7][10] |
| Compound 20 (NSC: 778842) | SNB-75 (CNS Cancer) | 31.88 | [7][10] |
Experimental Protocol: In Vitro Anticancer Activity (Sulforhodamine B Assay)
The in vitro anticancer activity of benzoxazole derivatives can be assessed using the Sulforhodamine B (SRB) assay.[3]
-
Cell Culture: Human cancer cell lines (e.g., HCT116) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]
Caption: SRB Assay Workflow.
Anti-inflammatory Activity of Benzoxazole Derivatives
Certain benzoxazole derivatives have been investigated for their anti-inflammatory properties. One of the targeted pathways involves the inhibition of myeloid differentiation protein 2 (MD2), a key component of the Toll-like receptor 4 (TLR4) signaling pathway, which is crucial in the inflammatory response to lipopolysaccharides (LPS).[11]
Signaling Pathway: MD2 Inhibition
Caption: Inhibition of MD2-mediated inflammation.
Quantitative Data on Anti-inflammatory Activity
The following table shows the IC₅₀ values of selected benzoxazolone derivatives for the inhibition of IL-6 production.
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| Compound 3c | IL-6 Inhibition | 10.14 ± 0.08 | [11] |
| Compound 3d | IL-6 Inhibition | 5.43 ± 0.51 | [11] |
| Compound 3g | IL-6 Inhibition | 5.09 ± 0.88 | [11] |
Conclusion
The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While no specific biological activity data is currently available for this compound, the extensive research on its derivatives clearly demonstrates the potential of this chemical class. The diverse biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects, underscore the importance of further exploration of this scaffold in drug discovery and development. Future studies focusing on the synthesis and biological evaluation of novel benzoxazole derivatives, including the title compound, are warranted to unlock their full therapeutic potential.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs [mdpi.com]
- 10. analgesic-and-anticancer-activity-of-benzoxazole-clubbed-2-pyrrolidinones-as-novel-inhibitors-of-monoacylglycerol-lipase - Ask this paper | Bohrium [bohrium.com]
- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(1,3-Benzoxazol-2-ylamino)ethanol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(1,3-benzoxazol-2-ylamino)ethanol derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document details their synthesis, potential therapeutic applications with a focus on anticancer and antimicrobial properties, and the underlying mechanisms of action.
Core Structure and Synthesis
The foundational structure of the compounds discussed herein is this compound. The benzoxazole moiety, a fusion of a benzene ring and an oxazole ring, is a key pharmacophore found in numerous biologically active compounds. The general synthetic strategies for 2-aminobenzoxazoles, the precursors to the title compounds, often involve the cyclization of 2-aminophenols with a cyanating agent or through a Smiles rearrangement.[1][2][3]
A common synthetic route to obtain N-substituted 2-aminobenzoxazoles involves the reaction of 2-aminophenol derivatives with various reagents.[1][2] For instance, one approach utilizes the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid.[1][2][3] Another method involves the amination of 2-mercaptobenzoxazoles.[1][2]
A general procedure for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenol with aldehydes or carboxylic acids and their derivatives. For example, 2-aminophenol can be reacted with an appropriate aldehyde in the presence of an oxidizing agent or catalyst.[4]
Potential Therapeutic Applications
Derivatives of the this compound scaffold have demonstrated promising activity in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
Benzoxazole derivatives have been extensively investigated for their potential as anticancer agents.[5][6][7][8] Their mechanism of action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
One of the primary mechanisms through which benzoxazole derivatives may exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[10][11][12][13] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to apoptosis and a reduction in tumor growth.[9]
Another potential target for these compounds is the Aryl Hydrocarbon Receptor (AhR), which is involved in the regulation of cytochrome P450 enzymes like CYP1A1.[5] Some benzoxazole derivatives act as prodrugs, being metabolized to active compounds that are potent agonists of AhR, leading to the induction of CYP1A1 and subsequent anticancer effects.[5]
Antimicrobial Activity
The benzoxazole nucleus is also a common feature in compounds with significant antimicrobial properties.[14][15] These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][15]
The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro anticancer and antimicrobial activities of various benzoxazole derivatives. It is important to note that the data presented here is for a range of benzoxazole-containing compounds, and further research is needed to specifically quantify the activity of a broad series of this compound derivatives.
Table 1: In Vitro Anticancer Activity of Selected Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12l | HepG2 (Liver) | 10.50 | [9] |
| MCF-7 (Breast) | 15.21 | [9] | |
| 12d | HepG2 (Liver) | 23.61 | [9] |
| MCF-7 (Breast) | 44.09 | [9] | |
| 12f | HepG2 (Liver) | 36.96 | [9] |
| MCF-7 (Breast) | 22.54 | [9] | |
| 12i | HepG2 (Liver) | 27.30 | [9] |
| MCF-7 (Breast) | 27.99 | [9] | |
| 13a | MCF-7 (Breast) | 32.47 | [9] |
| Compound 3m | HT-29 (Colon) | Not specified | [5] |
| Compound 3n | HT-29 (Colon) | Not specified | [5] |
| Compound 1d | HepG2 (Liver) | See original | [16] |
| HCT-116 (Colon) | See original | [16] | |
| Compound 1f | HepG2 (Liver) | See original | [16] |
| HCT-116 (Colon) | See original | [16] | |
| Compound 1g | HepG2 (Liver) | See original | [16] |
| HCT-116 (Colon) | See original | [16] |
Table 2: In Vitro Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound II | S. aureus (90% inhibition) | 50 | [17] |
| Gram-negative bacteria | >200 | [17] | |
| Compound III | S. aureus (90% inhibition) | 25 | [17] |
| Gram-negative bacteria | >200 | [17] | |
| Various | S. aureus | 8-512 | [15] |
| Derivatives | E. faecalis | 8-512 | [15] |
| E. coli | 8-512 | [15] | |
| P. aeruginosa | 8-512 | [15] |
Experimental Protocols
General Synthesis of 2-Substituted Benzoxazoles
A general method for the synthesis of 2-substituted benzoxazoles involves the reaction of a 2-aminophenol derivative with an appropriate aldehyde or carboxylic acid derivative.[18]
Example Protocol:
-
A mixture of a 2-aminophenol derivative (1 equivalent), an aldehyde (1 equivalent), and a catalyst such as imidazolium chloride (30 mol%) is stirred in a suitable solvent (e.g., DMA) or under solvent-free conditions.[18]
-
The reaction mixture is heated to a specified temperature (e.g., 140 °C) for a designated time (e.g., 8 hours).[18]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired 2-substituted benzoxazole.[18]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anticancer activity of this compound derivatives can be rationalized through their interaction with key signaling pathways.
Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.
Experimental Workflows
The following diagrams illustrate the typical workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the synthesis of benzoxazole derivatives.
Caption: Workflow for the biological evaluation of benzoxazole derivatives.
Conclusion and Future Directions
The this compound framework represents a promising scaffold for the development of novel therapeutic agents. The existing body of research highlights their potential as both anticancer and antimicrobial agents, with mechanisms of action that target key cellular pathways. Future research should focus on the synthesis and evaluation of a wider range of derivatives to establish clear structure-activity relationships, optimize their potency and selectivity, and further elucidate their molecular mechanisms of action. In vivo studies will also be crucial to validate the therapeutic potential of the most promising lead compounds. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of this important class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents [ouci.dntb.gov.ua]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.ijresm.com [journal.ijresm.com]
- 7. ijrpc.com [ijrpc.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 16. mdpi.com [mdpi.com]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide Based on the Benzoxazole Pharmacophore
Disclaimer: A comprehensive review of the scientific literature did not yield specific data on the mechanism of action for the compound 2-(1,3-Benzoxazol-2-ylamino)ethanol. This technical guide, therefore, provides an in-depth overview of the known mechanisms of action for the broader class of benzoxazole derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals to guide future investigation into the specific biological activities of this compound.
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanism of action is highly dependent on the nature and position of substituents on the benzoxazole ring system. This guide will explore the established mechanisms of action for various benzoxazole derivatives, presenting quantitative data, experimental protocols, and signaling pathways to provide a framework for the potential biological role of this compound.
Anti-inflammatory Activity of Benzoxazole Derivatives
A significant number of benzoxazole derivatives have been investigated for their anti-inflammatory properties. One of the key identified mechanisms is the inhibition of Myeloid Differentiation Protein 2 (MD2), an essential co-receptor for Toll-like receptor 4 (TLR4) in the lipopolysaccharide (LPS) signaling pathway.
Quantitative Data: Inhibition of IL-6 Production by Benzoxazolone Derivatives
| Compound | IC50 (µM) against IL-6 |
| 3c | 10.14 ± 0.08 |
| 3d | 5.43 ± 0.51 |
| 3g | 5.09 ± 0.88 |
| Data from a study on benzoxazolone derivatives as MD2 inhibitors[1][2]. |
Experimental Protocol: Bis-ANS Displacement Assay for MD2 Binding
This assay is utilized to determine if a compound can competitively inhibit the binding of a fluorescent probe, 1,1'-bis(4-anilino-5,5'-naphthalenesulfonate) (bis-ANS), to the MD2 protein.
Methodology:
-
Recombinant human MD2 protein is incubated with bis-ANS in a suitable buffer (e.g., PBS, pH 7.4).
-
The fluorescence of the MD2-bis-ANS complex is measured at an excitation wavelength of 380 nm and an emission wavelength of 485 nm.
-
The test compound, in this case, a benzoxazole derivative, is added at varying concentrations.
-
The mixture is incubated to allow for competitive binding.
-
The fluorescence is measured again. A decrease in fluorescence intensity indicates that the test compound has displaced bis-ANS from the MD2 binding pocket.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in bis-ANS fluorescence, is calculated.
Signaling Pathway: TLR4/MD2-Mediated Inflammatory Response
The following diagram illustrates the signaling pathway initiated by LPS binding to the TLR4/MD2 complex and the potential point of inhibition by benzoxazole derivatives.
Caption: TLR4/MD2 signaling pathway and its inhibition.
Anticancer Activity of Benzoxazole Derivatives
Certain benzoxazole derivatives have demonstrated potent anticancer activity. A notable mechanism involves the bioisosteric replacement of the benzothiazole core in known anticancer agents, such as the prodrug Phortress. The active metabolite of Phortress is a potent agonist of the aryl hydrocarbon receptor (AhR), which in turn induces the expression of cytochrome P450 enzymes like CYP1A1.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cancer cell lines (e.g., HT-29, MCF7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds (benzoxazole derivatives) and a reference agent (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated to allow for the reduction of MTT by metabolically active cells into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Logical Workflow: Anticancer Drug Discovery and Mechanism Elucidation
The following diagram outlines a typical workflow for the discovery and initial mechanistic investigation of novel anticancer benzoxazole derivatives.
Caption: Workflow for anticancer benzoxazole discovery.
Antimicrobial Activity of Benzoxazole Derivatives
Benzoxazole derivatives have been reported to exhibit a broad range of antimicrobial activities against various bacterial and fungal strains. The exact mechanisms are often not fully elucidated but are thought to involve the disruption of essential cellular processes.
Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives
Due to the wide variety of tested compounds and microbial strains, a comprehensive table is not feasible. However, studies have reported Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range for various benzoxazole derivatives against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
While the specific mechanism of action of this compound remains to be elucidated, the extensive research on the benzoxazole scaffold provides a strong foundation for future investigations. Based on the activities of related compounds, it is plausible that this molecule could exhibit anti-inflammatory, anticancer, or antimicrobial properties.
To determine the precise biological role of this compound, a systematic investigation is warranted. This should include a broad-spectrum screening for various biological activities, followed by target identification and validation studies for any confirmed activities. The experimental protocols and signaling pathways detailed in this guide can serve as a valuable starting point for such an endeavor. The structural simplicity of this compound also makes it an attractive candidate for further chemical modification to optimize potential therapeutic activities.
References
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]
Solubility and stability of 2-(1,3-Benzoxazol-2-ylamino)ethanol in different solvents
Technical Guide: Solubility and Stability of 2-(1,3-Benzoxazol-2-ylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring a benzoxazole core, a structure of significant interest in medicinal chemistry. Benzoxazole derivatives are known for a wide range of biological activities, and their structural similarity to natural nucleic bases like guanine and adenine allows them to interact with various biomolecules.[1] The physicochemical properties of such compounds, specifically their solubility and stability, are critical parameters that influence their suitability for further development as therapeutic agents. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.
Predicted Physicochemical Properties and Solubility Profile
The structure of this compound, with its aromatic benzoxazole ring system and a polar aminoethanol side chain, suggests a molecule with a balance of hydrophobic and hydrophilic character. The parent benzoxazole is noted to be insoluble in water but soluble in organic solvents like ethanol and ether.[2][3][4] The addition of the aminoethanol group is expected to increase its polarity and introduce ionizable centers, which will significantly influence its solubility in aqueous media, especially as a function of pH.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H10N2O2 | Based on chemical structure. |
| Molecular Weight | 178.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Many benzoxazole derivatives are solids at room temperature.[4][5] |
| pKa (Predicted) | Basic pKa (amine): ~8-10Acidic pKa (oxazole N): Very weak | The ethanolamine side chain contains a secondary amine. The benzoxazole nitrogen is extremely weakly basic. |
| LogP (Predicted) | 1.0 - 2.5 | The benzoxazole core is lipophilic, while the aminoethanol side chain is hydrophilic. The overall value suggests moderate lipophilicity. |
Table 2: Predicted Qualitative Solubility in Various Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate | The polar aminoethanol group should impart some water solubility. Solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions due to the protonation of the amine group.[6] |
| Ethanol / Methanol | Polar Protic | Soluble | "Like dissolves like" principle; these solvents can hydrogen bond with the solute and solvate both the polar and non-polar regions of the molecule.[2] |
| Acetone | Polar Aprotic | Soluble | Good solvent for moderately polar organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong, versatile polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | A polar aprotic solvent, likely to be a suitable solvent. |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | The molecule's polarity may limit solubility in highly non-polar solvents. |
| Hexane / Heptane | Non-polar | Insoluble | The significant polarity from the aminoethanol group will prevent dissolution in non-polar aliphatic solvents.[7] |
| 5% Aqueous HCl | Aqueous Acidic | Soluble | The secondary amine will be protonated to form a highly polar and water-soluble ammonium salt.[6][8] |
| 5% Aqueous NaOH | Aqueous Basic | Low | Solubility is not expected to increase in basic solutions as the molecule lacks a significant acidic proton. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a compound in various solvents.
Methodology: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, pH 7.4 buffer). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the settling of the excess solid. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Filtration: Filter the collected supernatant through a suitable, non-adsorptive filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining microscopic solid particles.
-
Quantification: Dilute the filtered, saturated solution with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) based on the measured concentration and the dilution factor.
Stability of this compound
The stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[] The benzoxazole ring is aromatic and thus relatively stable, but the molecule possesses sites susceptible to degradation.[4]
Potential Degradation Pathways:
-
Hydrolysis: The benzoxazole ring could potentially undergo hydrolytic cleavage under strongly acidic or basic conditions, although this is generally slow for this heterocyclic system.
-
Oxidation: The secondary amine and the electron-rich benzoxazole system could be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides.
-
Photodegradation: Aromatic heterocyclic systems can be sensitive to light, potentially leading to photolytic degradation.
Experimental Protocol for Stability Assessment
A comprehensive stability testing program should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). This involves forced degradation studies and systematic testing under defined long-term and accelerated storage conditions.
Forced Degradation (Stress Testing)
Stress testing is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[10][11]
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Neutral Hydrolysis | Water at 60°C for 24-48 hours |
| Oxidation | 3% H2O2 at room temperature for 24 hours |
| Thermal Stress | Solid compound at 80°C for 48 hours |
| Photostability | Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). |
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the compound under defined storage conditions.[12][13] The compound should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[10]
Table 4: ICH Conditions for Long-Term and Accelerated Stability Testing
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Intermediate testing is required if a "significant change" occurs during accelerated testing. A significant change for an API is defined as a failure to meet its specification.[12]
Analytical Methods for Quantification
Throughout solubility and stability studies, a validated, stability-indicating analytical method is crucial. This ensures that the parent compound can be accurately measured in the presence of excipients, impurities, and degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and suitable technique. The method should be validated for specificity, linearity, accuracy, precision, and robustness. A gradient elution may be necessary to separate the parent compound from any potential degradation products formed during stress testing.
Conclusion
While specific experimental data for this compound is not publicly available, its chemical structure allows for informed predictions regarding its solubility and stability. It is anticipated to be a moderately polar compound, soluble in organic solvents and aqueous acid, with stability characteristics typical of an aromatic amine and a benzoxazole heterocycle. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively determine the solubility and stability of this compound, generating the essential data required for its further evaluation in a drug discovery and development pipeline.
References
- 1. jocpr.com [jocpr.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. Benzoxazole - Wikipedia [en.wikipedia.org]
- 5. Benzoxazole | C7H5NO | CID 9228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chem.ws [chem.ws]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. pharmatutor.org [pharmatutor.org]
- 12. fdaghana.gov.gh [fdaghana.gov.gh]
- 13. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]
In Silico Modeling of 2-(1,3-Benzoxazol-2-ylamino)ethanol Interactions: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the compound 2-(1,3-Benzoxazol-2-ylamino)ethanol. The benzoxazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Understanding the molecular interactions of novel benzoxazole derivatives is crucial for mechanism-of-action studies and rational drug design. This document details the experimental protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. It also presents hypothetical quantitative data and visual workflows to guide researchers in the computational evaluation of this specific compound.
Introduction
This compound is a small molecule belonging to the 2-aminobenzoxazole class of compounds. The benzoxazole ring system is a versatile heterocyclic scaffold known to interact with various biological targets.[3][4] In silico modeling, a cornerstone of modern drug discovery, allows for the prediction and analysis of how this molecule might bind to specific protein targets at an atomic level.[5][6] This guide outlines the computational procedures to investigate these interactions, providing a framework for hypothesis-driven research into the compound's potential therapeutic applications.
Potential Protein Targets and Signaling Pathways
Based on in silico and in vitro studies of analogous benzoxazole derivatives, several protein targets and signaling pathways are of interest for investigating the interactions of this compound.
Potential Protein Targets:
-
Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, and its inhibition is a validated strategy in cancer therapy.[7]
-
Serine/Threonine Kinases: Akt (Protein Kinase B) and NF-κB are central nodes in signaling pathways that regulate cell proliferation, survival, and inflammation.[8][9]
-
DNA Gyrase: This bacterial enzyme is a well-established target for antimicrobial agents.[1][10][11]
-
Myeloid Differentiation Protein 2 (MD2): As a key component of the Toll-like receptor 4 (TLR4) complex, MD2 is involved in the innate immune response and inflammation.[12]
-
Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2): This transporter is involved in lymphocyte trafficking and S1P-mediated inflammation.[13]
Potential Signaling Pathways:
-
PI3K/Akt Signaling Pathway: This pathway is crucial in regulating the cell cycle and is often dysregulated in cancer. Benzoxazole derivatives have been shown to interact with key proteins in this pathway.[8]
-
NF-κB Signaling Pathway: This pathway is a critical mediator of the inflammatory response. Modulation of this pathway by small molecules is a significant area of therapeutic research.[8][9]
-
VEGFR-2 Signaling Pathway: Activation of this pathway by VEGF leads to angiogenesis, a hallmark of cancer. Inhibition of VEGFR-2 is a key mechanism for several anti-cancer drugs.[7]
In Silico Experimental Protocols
This section details the standard computational methodologies for investigating the interaction of this compound with a selected protein target.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[5][6]
Protocol:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all water molecules and non-essential ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein atoms.
-
Define the binding site or active site of the receptor, typically based on the location of a co-crystallized ligand or through literature review.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecule builder/editor.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds of the ligand.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock Vina, GOLD, or Glide.
-
Define the grid box that encompasses the defined binding site of the receptor.
-
Run the docking simulation using a search algorithm, such as a Lamarckian genetic algorithm, to explore various ligand conformations and orientations within the binding site.[14]
-
The program will generate a set of docked poses, each with a corresponding binding affinity score.
-
-
Analysis of Results:
-
Analyze the top-ranked poses based on their binding energy scores.
-
Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, assessing its stability and the persistence of interactions over time.[15][16]
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose from the molecular docking study as the starting structure.
-
Generate the topology and parameter files for the protein and ligand using a force field such as CHARMM36 or AMBER.[15][17] The ligand topology can be generated using servers like CGenFF.[15]
-
Place the protein-ligand complex in a periodic solvent box (e.g., a cubic box with a water model like TIP3P).[15]
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes and relax the structure, typically using the steepest descent algorithm.[15]
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (Canonical Ensemble): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT (Isothermal-Isobaric Ensemble): Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature. This ensures the correct density of the system.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to evaluate the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand.
-
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.[15]
-
Radius of Gyration (Rg): To evaluate the compactness of the protein-ligand complex.
-
Hydrogen Bond Analysis: To determine the occupancy of hydrogen bonds formed between the protein and the ligand over time.
-
-
Binding Free Energy Calculations
These methods provide a more accurate estimation of the binding affinity compared to docking scores.
Protocol (using MM/PBSA as an example):
-
Trajectory Extraction:
-
Extract snapshots (frames) from the stable part of the MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy components:
-
The free energy of the protein-ligand complex.
-
The free energy of the isolated protein.
-
The free energy of the isolated ligand.
-
-
The total free energy for each species is calculated as the sum of:
-
Molecular Mechanics (MM) Energy: Bond, angle, dihedral, and van der Waals energies.
-
Polar Solvation Energy: Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
-
Nonpolar Solvation Energy: Typically estimated from the solvent-accessible surface area (SASA).
-
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
-
Per-Residue Energy Decomposition:
-
Decompose the total binding free energy into contributions from individual amino acid residues in the binding site to identify key residues for the interaction.
-
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be generated from the in silico modeling of this compound against potential protein targets.
Table 1: Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| VEGFR-2 | 2OH4 | -8.5 | Cys919, Asp1046 | Val848, Ala866, Leu1035 |
| Akt1 | 4GV1 | -7.9 | Lys179, Thr211 | Leu156, Val164, Tyr229 |
| DNA Gyrase B | 5L3J | -9.1 | Asp73, Asn46 | Ile78, Pro79, Ile94 |
| MD2 | 2E59 | -7.2 | Arg90, Tyr102 | Phe126, Leu128, Ile153 |
Table 2: Binding Free Energy Calculation Results (MM/PBSA)
| Protein-Ligand Complex | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_polar (kcal/mol) | ΔG_nonpolar (kcal/mol) |
| VEGFR-2 | -45.8 ± 3.2 | -55.2 | -28.7 | 42.1 | -4.0 |
| Akt1 | -38.1 ± 2.8 | -49.6 | -21.5 | 36.8 | -3.8 |
| DNA Gyrase B | -52.4 ± 4.1 | -63.1 | -35.9 | 51.2 | -4.6 |
Table 3: Molecular Dynamics Simulation Stability Metrics (100 ns)
| System | Average RMSD (Å) (Protein Backbone) | Average RMSD (Å) (Ligand) | Average Rg (Å) |
| VEGFR-2 Complex | 1.8 ± 0.3 | 0.9 ± 0.2 | 19.5 ± 0.2 |
| Akt1 Complex | 2.1 ± 0.4 | 1.2 ± 0.3 | 22.1 ± 0.3 |
| DNA Gyrase B Complex | 1.6 ± 0.2 | 0.8 ± 0.1 | 25.4 ± 0.2 |
Visualizations
Experimental and Logical Workflows
Potential Signaling Pathway
Conclusion
This technical guide outlines a comprehensive in silico strategy for characterizing the molecular interactions of this compound. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the potential protein targets and mechanisms of action for this compound. The provided protocols and example data serve as a foundation for further computational and experimental validation, ultimately aiding in the rational design of novel therapeutics based on the benzoxazole scaffold.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Secure Verification [cer.ihtm.bg.ac.rs]
- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 15. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 16. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]
- 17. static.igem.wiki [static.igem.wiki]
Preliminary Cytotoxicity Screening of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of 2-(1,3-Benzoxazol-2-ylamino)ethanol. While specific experimental data for this particular compound is not extensively available in public literature, this document outlines the established methodologies and known cytotoxic effects of the broader benzoxazole class of compounds, offering a foundational framework for its evaluation.
Introduction to Benzoxazole Derivatives in Oncology
Benzoxazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities.[1] Notably, numerous studies have highlighted their potential as anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines.[2] The mechanisms underlying their antitumor activity are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and the inhibition of critical signaling pathways that govern cancer cell proliferation, survival, and angiogenesis.[3][4][5] This guide details the standard experimental protocols and data presentation formats for assessing the cytotoxic potential of novel benzoxazole derivatives like this compound.
Data Presentation: Cytotoxic Activity of Benzoxazole Analogues
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported IC50 values for several benzoxazole derivatives against various cancer cell lines, providing a benchmark for evaluating new analogues.
| Compound ID | Target Cancer Cell Line | IC50 Value | Reference |
| Compound 4c | MCF-7 (Breast Carcinoma) | 0.10 ± 0.16 µM | [1] |
| Compound 3c | MCF-7 (Breast Carcinoma) | 4 µg/mL | [6] |
| Compound 3b | MCF-7 (Breast Carcinoma) | 12 µg/mL | [6] |
| Compound 3d | A549 (Lung Carcinoma) | <3.9 µg/mL | [7] |
| Compound 5c | A549 (Lung Carcinoma) | 5.00 µg/mL | [7] |
| Compound 5d | A549 (Lung Carcinoma) | <3.9 µg/mL | [7] |
| Compound 5e | A549 (Lung Carcinoma) | 4.5 µg/mL | [7] |
| Compound 14b | HepG2 (Hepatocellular Carcinoma) | 4.61 µM | [5] |
| Compound 3e | Hep-G2 (Hepatocellular Carcinoma) | 17.9 µg/mL | [6] |
| Compound 8g | HCT-116 (Colorectal Carcinoma) | 89.91 ± 2.39 µg/ml | [8] |
| Compound 12e | HCT-116 (Colorectal Carcinoma) | 112.58±2.55 µg/ml | [8] |
| K313 | Nalm-6 (B-cell Leukemia) | Dose-dependent reduction in viability | [4] |
| K313 | Daudi (Burkitt's Lymphoma) | Dose-dependent reduction in viability | [4] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[6][9][10][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours.[10]
-
The cells are then treated with various concentrations of this compound for 48 to 72 hours.[6]
-
Following treatment, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[6]
-
The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[6]
-
The absorbance is measured at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to untreated control cells.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7]
Materials:
-
6-well plates
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cells are treated with the test compound for a specified period (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.
-
The stained cells are then analyzed by flow cytometry.
Cell Cycle Analysis: Propidium Iodide Staining
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4]
Materials:
-
6-well plates
-
Treated and untreated cancer cells
-
Ice-cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cells are treated with the test compound for a defined time (e.g., 24 hours).
-
The cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
The fixed cells are then treated with RNase A to remove RNA and stained with PI.
-
The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.
Visualizations: Workflows and Signaling Pathways
Caption: A typical workflow for in vitro cytotoxicity screening.
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
Caption: Inhibition of receptor tyrosine kinase signaling.
References
- 1. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. Design, synthesis and apoptotic effects of novel benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol, a substituted 2-aminobenzoxazole. The benzoxazole scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This protocol is based on an efficient one-pot amination of benzoxazole-2-thiol, mediated by chloroacetyl chloride via an intramolecular Smiles rearrangement, which is notable for its operational simplicity and use of a metal-free approach.[3][4] Detailed methodologies for the reaction, purification, and characterization are presented, along with quantitative data and workflow visualizations to ensure reproducibility for researchers in medicinal chemistry and drug development.
Reaction Scheme
The synthesis proceeds via a one-pot reaction involving benzoxazole-2-thiol and ethanolamine, activated by chloroacetyl chloride, which facilitates an intramolecular Smiles rearrangement to yield the final product.[3][4][5]
Scheme 1: Synthesis of this compound.
Caption: Overall reaction for the synthesis of the target compound.
Materials and Equipment
2.1 Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Form | Purity | Supplier |
| Benzoxazole-2-thiol | 2382-96-9 | 151.19 | Solid | ≥98% | Commercial |
| Ethanolamine | 141-43-5 | 61.08 | Liquid | ≥99% | Commercial |
| Chloroacetyl chloride | 79-04-9 | 112.94 | Liquid | ≥98% | Commercial |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Liquid | ≥99% | Commercial |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Liquid | Anhydrous | Commercial |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Liquid | ACS Grade | Commercial |
| Hexane | 110-54-3 | 86.18 | Liquid | ACS Grade | Commercial |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Solid | Anhydrous | Commercial |
| Deionized Water | 7732-18-5 | 18.02 | Liquid | - | Laboratory |
2.2 Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Syringes and needles
-
Septa
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Column chromatography setup (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
This protocol is adapted from the general procedure for the amination of benzoxazole-2-thiol reported by Vrobel et al.[3][4]
3.1 Reaction Setup
-
To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add benzoxazole-2-thiol (0.16 mmol, 24.2 mg).
-
Add anhydrous tetrahydrofuran (THF, 1 mL) to dissolve the solid.
-
Add ethanolamine (0.16 mmol, 9.8 mg, ~9.6 µL) to the solution.
-
Add triethylamine (TEA, 0.48 mmol, 48.6 mg, ~67 µL) to the flask.
-
Seal the flask with a septum and place it under an inert atmosphere (Nitrogen or Argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
3.2 Reaction Procedure
-
While stirring at 0 °C, slowly add chloroacetyl chloride (0.16 mmol, 18.1 mg, ~12.7 µL) dropwise to the reaction mixture over 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mixture (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material (benzoxazole-2-thiol) indicates reaction completion.
3.3 Work-up and Purification
-
Once the reaction is complete, quench the mixture by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash them sequentially with 1 N HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound. The reaction with ethanolamine has been reported to result in a moderate isolated yield of 32%.[3]
Data Presentation
4.1 Summary of Reaction Parameters and Results
| Parameter | Value | Reference / Note |
| Reactants | ||
| Benzoxazole-2-thiol | 0.16 mmol (1.0 eq) | Starting material |
| Ethanolamine | 0.16 mmol (1.0 eq) | Amine nucleophile |
| Chloroacetyl chloride | 0.16 mmol (1.0 eq) | Activating agent |
| Triethylamine | 0.48 mmol (3.0 eq) | Base |
| Conditions | ||
| Solvent | THF (1 mL) | Anhydrous |
| Temperature | 0 °C to Room Temp. | |
| Reaction Time | 4-6 hours | Monitored by TLC |
| Product | ||
| Name | This compound | |
| CAS Number | 134704-32-8 | [6] |
| Molecular Formula | C₉H₁₀N₂O₂ | |
| Molecular Weight | 178.19 g/mol | [6] |
| Isolated Yield | ~32% | [3] |
| Physical Form | Solid | [6] |
4.2 Characterization Data (Expected)
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~7.5-7.0 (m, 4H, Ar-H), ~4.8 (t, 1H, OH), ~3.6 (q, 2H, CH₂-O), ~3.4 (q, 2H, CH₂-N), NH proton signal may be broad.
-
¹³C NMR (DMSO-d₆, 101 MHz): δ ~160 (C=N), ~150-140 (Ar-C), ~125-110 (Ar-CH), ~60 (CH₂-O), ~45 (CH₂-N).
-
HRMS (ESI): Calculated for C₉H₁₁N₂O₂ [M+H]⁺: 179.0815; Found: Expected to be within ±5 ppm.
-
IR (ATR) ν_max (cm⁻¹): ~3300 (O-H, N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1640 (C=N stretch), ~1240 (C-O stretch).
Mandatory Visualizations
5.1 Experimental Workflow
The following diagram outlines the complete workflow from reagent preparation to the final characterization of the synthesized compound.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
5.2 Proposed Reaction Mechanism: Smiles Rearrangement
The reaction proceeds through a key intramolecular nucleophilic aromatic substitution known as the Smiles Rearrangement.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cymitquimica.com [cymitquimica.com]
Application Notes and Protocols for the Synthesis of 2-Substituted Aminobenzoxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine, a 2-substituted aminobenzoxazole, utilizing ethanolamine as a key reagent. The synthesis is achieved through a one-pot amination of benzoxazole-2-thiol, which proceeds via an intramolecular Smiles rearrangement. This methodology offers a metal-free approach with a good yield and utilizes readily available starting materials. Additionally, this document briefly discusses alternative methods for the synthesis of the core 2-aminobenzoxazole scaffold and presents the reaction mechanism and experimental workflow in a clear, visual format.
Introduction
2-Aminobenzoxazoles and their N-substituted derivatives are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities as enzyme inhibitors, including proteases and topoisomerase II inhibitors.[1][2] They also find applications in materials chemistry.[1][2] The development of efficient synthetic routes to these compounds is therefore of significant interest.
Several methods for the synthesis of 2-aminobenzoxazoles have been reported.[1][2] A common, traditional method involves the cyclization of 2-aminophenols with the highly toxic cyanogen bromide (BrCN).[1][2] To circumvent the use of hazardous reagents, alternative cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been employed.[1][2] Another approach is the direct C-2 amination of benzoxazoles, which often requires transition metal catalysts and high temperatures.[1][2]
This application note focuses on a modern and efficient one-pot synthesis of an N-substituted 2-aminobenzoxazole using ethanolamine. The described protocol is based on the amination of benzoxazole-2-thiol mediated by chloroacetyl chloride, which triggers an intramolecular Smiles rearrangement.[1][2] This method is notable for its broad amine scope, relatively short reaction times, and metal-free conditions.[1][2]
Synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine via Smiles Rearrangement
This section details the experimental protocol for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine from benzoxazole-2-thiol and ethanolamine.
Reaction Scheme
The overall reaction is as follows:
(Image of the chemical reaction scheme for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine from benzoxazole-2-thiol, ethanolamine, and chloroacetyl chloride)
Caption: One-pot synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine via a Smiles rearrangement.
Experimental Protocol
Materials:
-
Benzoxazole-2-thiol
-
Ethanolamine
-
Chloroacetyl chloride
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (N,N-DMA)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates
Procedure:
-
To a solution of benzoxazole-2-thiol (0.16 mmol, 1.0 equiv) in N,N-Dimethylacetamide (1 mL) were added ethanolamine (0.19 mmol, 1.2 equiv) and cesium carbonate (0.52 mmol, 3.2 equiv).
-
The mixture was stirred at room temperature for 10 minutes.
-
Chloroacetyl chloride (0.19 mmol, 1.2 equiv) was then added dropwise to the reaction mixture.
-
The reaction mixture was heated to 85 °C and stirred for 2 hours.
-
Reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was cooled to room temperature and diluted with water (20 mL).
-
The aqueous layer was extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent was removed under reduced pressure using a rotary evaporator.
-
The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.
| Product | Starting Materials | Reagents | Solvent | Temperature | Time | Yield |
| N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine | Benzoxazole-2-thiol, Ethanolamine, Chloroacetyl chloride | Cesium carbonate | N,N-DMA | 85 °C | 2 h | 61% |
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the formation of an S-alkylated intermediate, followed by an intramolecular Smiles rearrangement to form a spirocyclic intermediate. Subsequent rearomatization and hydrolysis yield the final N-substituted 2-aminobenzoxazole.[1]
Caption: The key steps of the Smiles rearrangement.
Conclusion
The described one-pot amination of benzoxazole-2-thiol with ethanolamine provides an effective and scalable method for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine. This protocol avoids the use of toxic reagents and metal catalysts, making it a valuable methodology for medicinal chemists and researchers in drug development. The straightforward procedure and good yield make this an attractive route for accessing this important class of heterocyclic compounds.
References
Application Notes and Protocols: N-Substitution of 2-Chlorobenzoxazole with Ethanolamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-substitution reaction of 2-chlorobenzoxazole with ethanolamine to synthesize N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine. This compound belongs to the class of N-substituted 2-aminobenzoxazoles, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active molecules.[1][2]
The benzoxazole nucleus is a key pharmacophore, and its derivatives have shown a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The N-substitution at the 2-position of the benzoxazole ring is a critical step in the synthesis of diverse compound libraries for drug discovery programs.
Reaction Principle
The core of this protocol is a nucleophilic aromatic substitution reaction. The ethanolamine, acting as a nucleophile, attacks the electrophilic C2 carbon of the 2-chlorobenzoxazole. The chlorine atom, a good leaving group, is subsequently displaced, leading to the formation of the N-substituted product. A base is typically employed to deprotonate the ethanolamine, enhancing its nucleophilicity, and to neutralize the hydrogen chloride byproduct.
Experimental Protocols
This section details the necessary protocols for the synthesis of the precursor, 2-chlorobenzoxazole, and the subsequent N-substitution reaction with ethanolamine.
Protocol 1: Synthesis of 2-Chlorobenzoxazole
Objective: To synthesize the starting material, 2-chlorobenzoxazole, from 2-mercaptobenzoxazole.
Materials:
-
2-Mercaptobenzoxazole
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Suspend 2-mercaptobenzoxazole (10 mmol, 1.51 g) in thionyl chloride (50 mL) in a round-bottom flask.
-
Add a few drops of DMF to act as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by evaporation under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent.
-
The final product, 2-chlorobenzoxazole, is obtained as a colorless oil.[3]
Expected Yield: Approximately 70-90%.[3][4]
Protocol 2: N-Substitution with Ethanolamine
Objective: To synthesize N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine via the reaction of 2-chlorobenzoxazole with ethanolamine.
Materials:
-
2-Chlorobenzoxazole
-
Ethanolamine
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Isopropyl acetate
-
Round-bottom flask
-
Stirring apparatus
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-chlorobenzoxazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide.
-
Add ethanolamine (1.2 equivalents) to the solution.
-
Add a base, such as sodium hydroxide (1.5 equivalents), to the reaction mixture.
-
Stir the reaction mixture at room temperature for approximately 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.
Alternative Conditions: For a potentially milder reaction, triethylamine can be used as the base in a solvent like isopropyl acetate. In this case, the reaction may be carried out at a lower temperature (e.g., 0-10 °C) for a shorter duration (e.g., 1.25 hours).
Data Presentation
The following table summarizes the key quantitative data for the synthesis of N-substituted 2-aminobenzoxazoles based on analogous reactions.
| Parameter | Protocol 1: Synthesis of 2-Chlorobenzoxazole | Protocol 2: N-Substitution with Ethanolamine (Projected) |
| Starting Material | 2-Mercaptobenzoxazole | 2-Chlorobenzoxazole, Ethanolamine |
| Key Reagents | Thionyl chloride, DMF | Sodium hydroxide or Triethylamine |
| Solvent | None (SOCl₂ as reagent and solvent) | DMF or Isopropyl Acetate |
| Reaction Temperature | Reflux | 0 - 25 °C |
| Reaction Time | 5 hours | 1.25 - 6 hours |
| Typical Yield | 70-90% | 58-83% (based on similar reactions)[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.
Caption: Experimental workflow for the two-step synthesis.
Reaction Mechanism
The logical relationship of the key steps in the N-substitution reaction is depicted in the following diagram.
Caption: Key steps in the N-substitution mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 4. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
Application Notes and Protocols: Cell-Based Assays for Evaluating the Efficacy of 2-(1,3-Benzoxazol-2-ylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3][4] The core benzoxazole scaffold serves as a valuable pharmacophore in the design of novel therapeutic agents.[5] This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of a specific benzoxazole derivative, 2-(1,3-Benzoxazol-2-ylamino)ethanol. The described assays are fundamental for determining its cytotoxic and apoptotic potential, as well as its effects on cell cycle progression, which are critical early steps in the drug development pipeline. While specific data for this compound is limited, the provided protocols are based on established methods for evaluating similar benzoxazole compounds.[1][6][7][8]
Putative Signaling Pathways
Many benzoxazole derivatives exert their anticancer effects by inducing apoptosis and arresting the cell cycle.[5][8][9][10] The proposed signaling pathways to investigate for this compound are centered around these mechanisms. Key protein targets that are often modulated by this class of compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the anti-apoptotic protein Bcl-2.[8][9] Inhibition of these targets can trigger downstream caspase activation, leading to programmed cell death.
Caption: Putative signaling pathway for this compound.
Data Presentation: Efficacy of Benzoxazole Derivatives
The following tables summarize the cytotoxic activity of various benzoxazole derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative context for the potential efficacy of this compound. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Anti-proliferative Activity of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 14o | MCF-7 | Not Specified | [8] |
| Derivative 14l | MCF-7 | 6.87 ± 0.23 | [8] |
| Derivative 14b | MCF-7 | Not Specified | [8] |
| Derivative 14i | HepG2 | 3.22 ± 0.13 | [8] |
| Derivative 14l | HepG2 | 6.70 ± 0.47 | [8] |
| Derivative 14a | HepG2 | 3.95 ± 0.18 | [8] |
| Derivative 14a | MCF-7 | 4.054 ± 0.17 | [8] |
| Derivative 14g | MCF-7 | 5.8 ± 0.22 | [8] |
| Derivative 14g | HepG2 | 10.73 ± 0.83 | [8] |
| 2-acetylpyridine benzoxazol-2-ylhydrazone (EPH52) | Colon Carcinoma | 1.3-4.56 nM | [11] |
| 2-acetylpyridine benzoimidazol-2-ylhydrazone (EPH61) | Colon Carcinoma | 1.3-4.56 nM | [11] |
| 2-acetylpyridine 1-methylbenzoimidazol-2-ylhydrazone (EPH116) | Colon Carcinoma | 1.3-4.56 nM | [11] |
Table 2: Cytotoxicity of Benzoxazole Derivatives in HeLa and K562 Cells
| Compound | HeLa IC50 (48h) | K562 IC50 (48h) | Reference |
| Compound 8 | 90 µM | > 1 mM | [12] |
| Compound 10 | 100 µM | > 1 mM | [12] |
| Compounds 2-7 | > 1 mM | > 1 mM | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.[1][6]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HeLa) in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (PI Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Caption: Workflow for cell cycle analysis using PI staining.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will be used to generate a histogram to visualize the cell cycle distribution.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle disruption and apoptotic activity of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2-(Benzoxazol-2-ylamino)ethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2-(benzoxazol-2-ylamino)ethanol derivatives. This class of compounds, belonging to the broader family of benzoxazoles, has shown significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. High-throughput screening is an essential methodology for rapidly evaluating large libraries of these derivatives to identify promising lead compounds for further drug development.
Data Presentation: Biological Activities of Benzoxazole Derivatives
Due to the nascent stage of research into the specific 2-(benzoxazol-2-ylamino)ethanol subclass, the following tables summarize quantitative data from structurally related benzoxazole derivatives to provide a representative overview of their potential biological activities.
Table 1: Antimicrobial Activity of Representative Benzoxazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference Compound |
| Benzoxazole-Thiazolidinone Hybrids | Staphylococcus aureus | ≤ 4 | Levofloxacin |
| Benzoxazole-Thiazolidinone Hybrids | Vancomycin-Resistant Enterococcus (VRE) | Potent Activity | Vancomycin |
| 2(3H)-Benzoxazolone Derivatives | Staphylococcus aureus | 8 - 512 | Ciprofloxacin |
| 2(3H)-Benzoxazolone Derivatives | Enterococcus faecalis | 8 - 512 | Ciprofloxacin |
| 2(3H)-Benzoxazolone Derivatives | Escherichia coli | 8 - 512 | Ciprofloxacin |
| 2(3H)-Benzoxazolone Derivatives | Pseudomonas aeruginosa | 8 - 512 | Ciprofloxacin |
| 2-Phenyl-Benzoxazole Derivatives | Bacillus subtilis | Good Activity | Ofloxacin |
| 2-Phenyl-Benzoxazole Derivatives | Escherichia coli | Good Activity | Ofloxacin |
Note: The data presented is a summary from multiple sources and is intended to be representative of the benzoxazole scaffold's potential.[1][2][3][4][5]
Table 2: Anticancer and Enzyme Inhibitory Activity of Representative Benzoxazole Derivatives
| Compound Class | Cell Line / Enzyme Target | IC50 (µM) | Reference Compound |
| Benzoxazole-Pyrrolidinone Derivatives | Monoacylglycerol Lipase (MAGL) | 0.0076 - 0.0084 | - |
| 5-Methylbenzo[d]oxazole Derivatives | HepG2 (Liver Cancer) | 3.22 | Sorafenib |
| 5-Chlorobenzo[d]oxazole Derivatives | MCF-7 (Breast Cancer) | 4.75 | Sorafenib |
| 5-Chlorobenzo[d]oxazole Derivatives | HepG2 (Liver Cancer) | 4.61 | Sorafenib |
| 2-Cyclic Amine-1,3-Benzoxazoles | MCF-7 (Breast Cancer) | < 100 | - |
| 2-Cyclic Amine-1,3-Benzoxazoles | A549 (Lung Cancer) | < 100 | - |
| Benzoxazole-Piperazine Derivatives | HT-29 (Colon Cancer) | Attractive Effect | Doxorubicin |
| Benzoxazole-Piperazine Derivatives | MCF-7 (Breast Cancer) | Attractive Effect | Doxorubicin |
Note: The data presented is a summary from multiple sources and is intended to be representative of the benzoxazole scaffold's potential.[6][7][8][9][10]
Experimental Protocols
The following are detailed protocols for high-throughput screening of 2-(benzoxazol-2-ylamino)ethanol derivatives for antimicrobial and anticancer activities.
Protocol 1: High-Throughput Screening for Antimicrobial Activity (Broth Microdilution Assay)
This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of pathogenic bacteria in a 384-well format.
Materials:
-
384-well clear, flat-bottom microtiter plates
-
Test compounds (2-(benzoxazol-2-ylamino)ethanol derivatives) dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (DMSO)
-
Resazurin solution (viability indicator)
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader (fluorescence)
Procedure:
-
Compound Plating:
-
Create a dilution series of the test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound concentration into the wells of the 384-well plates.
-
Include wells with positive control antibiotic and DMSO as a negative control.
-
-
Bacterial Inoculum Preparation:
-
Culture the selected bacterial strains overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Dispense the bacterial inoculum into each well of the compound-plated 384-well plates using an automated dispenser. The final volume in each well should be 50 µL.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 37°C for 18-24 hours with shaking.
-
-
Addition of Viability Indicator:
-
After incubation, add 5 µL of Resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth (i.e., prevents the reduction of Resazurin).
-
Calculate the percentage of growth inhibition for each compound concentration relative to the positive and negative controls.
-
Protocol 2: High-Throughput Screening for Anticancer Activity (Cell Viability Assay)
This protocol describes a cell-based HTS assay to evaluate the cytotoxic effects of the test compounds on human cancer cell lines using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Materials:
-
384-well white, opaque, flat-bottom microtiter plates
-
Test compounds (2-(benzoxazol-2-ylamino)ethanol derivatives) dissolved in DMSO
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
Negative control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Automated liquid handling system
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader (luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 1000-5000 cells/well).
-
Using an automated dispenser, seed the cells into the 384-well plates (40 µL per well).
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells using an automated liquid handler.
-
Include wells with positive control drug and DMSO as a negative control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the controls.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the data using a non-linear regression model.
-
Mandatory Visualizations
High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.[11][12][13][14][15]
Cyclooxygenase-2 (COX-2) Signaling Pathway
Caption: Cyclooxygenase-2 (COX-2) inflammatory pathway.[16][17][18][19][20]
References
- 1. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Targeting the Aryl Hydrocarbon Receptor Signaling Pathway in Breast Cancer Development [frontiersin.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 18. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of 2-(1,3-Benzoxazol-2-ylamino)ethanol in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(1,3-Benzoxazol-2-ylamino)ethanol is a heterocyclic compound with potential pharmacological activities. As with any potential therapeutic agent, it is crucial to develop and validate robust analytical methods for its quantification in biological matrices. This data is essential for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. LC-MS/MS is a powerful analytical technique renowned for its high sensitivity and specificity, making it ideal for the analysis of drug molecules in complex biological samples.[1][2][3]
Quantitative Data Summary
The following tables summarize the hypothetical quantitative performance parameters of the described LC-MS/MS method, based on established validation guidelines.[4][5][6] These values represent typical targets for a validated bioanalytical method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting Factor | 1/x² |
| Calibration Points | 8 (non-zero) |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| LQC | 1.5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| MQC | 75 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| HQC | 400 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 1.5 | 85 - 115 | 85 - 115 |
| HQC | 400 | 85 - 115 | 85 - 115 |
Experimental Protocols
This section details the methodologies for the key experiments.
Materials and Reagents
-
This compound (Reference Standard)
-
Stable Isotope Labeled Internal Standard (IS), e.g., this compound-d4
-
Human Plasma (K2-EDTA)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange)
Instrumentation (LC-MS/MS)
-
Liquid Chromatography System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Spiking: Spike blank human plasma with the appropriate working standard solutions to achieve the final concentrations for the CC and QC samples.
Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the IS working solution (e.g., 100 ng/mL) and vortex. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: ESI Positive
-
MS/MS Transitions (Hypothetical):
-
This compound: Q1: m/z 179.1 -> Q3: m/z 134.1
-
IS (d4): Q1: m/z 183.1 -> Q3: m/z 138.1
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters: selectivity, specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), recovery, matrix effect, and stability.[4][5][6][7]
Visualizations
Experimental Workflow
Caption: Workflow for sample preparation and analysis.
Generic Xenobiotic Metabolism Pathway
Caption: Generic metabolic pathway of a xenobiotic compound.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols: 2-(1,3-Benzoxazol-2-ylamino)ethanol as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, photophysical properties, and applications of 2-(1,3-Benzoxazol-2-ylamino)ethanol as a versatile fluorescent probe. Detailed protocols for its use in metal ion detection and cellular imaging are provided to facilitate its implementation in various research and development settings.
Introduction
This compound is a heterocyclic compound belonging to the benzoxazole family, which is known for its diverse biological activities and significant photophysical properties. Benzoxazole derivatives are increasingly utilized as fluorescent probes due to their sensitivity to the local environment, offering applications in the detection of metal ions, visualization of cellular components, and as potential diagnostics for diseases such as Alzheimer's.[1] The ethanolamine substituent on the 2-amino position of the benzoxazole core is anticipated to enhance its utility as a fluorescent probe by providing a potential binding site for analytes and improving its solubility in aqueous environments.
Synthesis of this compound
Protocol 2.1: Synthesis of this compound
Materials:
-
2-Aminophenol
-
Cyanogen bromide (CNBr) or a suitable equivalent
-
Ethanolamine
-
Ethanol
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of 2-aminobenzoxazole (Intermediate).
-
Dissolve 2-aminophenol (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (1 equivalent) in ethanol.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-aminobenzoxazole.
-
-
Step 2: Synthesis of this compound.
-
Dissolve 2-aminobenzoxazole (1 equivalent) and ethanolamine (1.2 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add triethylamine (1.5 equivalents) as a base.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the final product, this compound.
-
Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Photophysical Properties
The photophysical properties of this compound are crucial for its application as a fluorescent probe. While experimental data for this specific compound is not available, the following table presents hypothetical data based on the known properties of similar benzoxazole derivatives.[4][5][6][7]
| Property | Hypothetical Value | Notes |
| Absorption Maximum (λabs) | ~320 - 350 nm | The exact wavelength will be solvent-dependent. |
| Emission Maximum (λem) | ~390 - 450 nm | A significant Stokes shift is expected, which is characteristic of benzoxazole fluorophores. |
| Molar Absorptivity (ε) | ~15,000 - 25,000 M-1cm-1 | This value indicates a high probability of light absorption. |
| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.6 in organic solvents | Quantum yield is sensitive to the solvent environment and may be lower in aqueous solutions. |
| Fluorescence Lifetime (τ) | ~1 - 5 ns | The lifetime can be influenced by factors such as solvent viscosity and the presence of quenchers. |
Application as a Fluorescent Probe for Metal Ion Detection
Benzoxazole-based probes have demonstrated utility in the selective detection of various metal ions.[8][9] The nitrogen and oxygen atoms in the this compound structure can act as a chelating site for metal ions, leading to a change in its fluorescence properties. Based on literature for similar compounds, a potential application is in the detection of Fe3+.[10][11]
Protocol 4.1: Fluorometric Detection of Fe3+
Materials:
-
Stock solution of this compound (1 mM in a suitable solvent like ethanol or DMSO).
-
Stock solutions of various metal ions (e.g., Fe3+, Cu2+, Zn2+, Ni2+, Co2+, etc.) (10 mM in deionized water or a suitable buffer).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.
-
Fluorescence Titration:
-
Place 2 mL of the probe solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum (e.g., from 350 nm to 600 nm) upon excitation at the absorption maximum (e.g., 340 nm).
-
Incrementally add small aliquots of the Fe3+ stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Selectivity Study:
-
To separate cuvettes containing the probe solution, add an excess of other metal ion solutions.
-
Record the fluorescence spectra and compare the changes to that induced by Fe3+.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe3+.
-
Determine the detection limit (LOD) and binding constant (Ka) from the titration data.
-
Expected Outcome: Upon binding to Fe3+, a significant quenching of the fluorescence of this compound is expected due to the paramagnetic nature of the Fe3+ ion, which facilitates non-radiative decay pathways.
Application in Cellular Imaging
The lipophilic nature of the benzoxazole core allows for potential cell permeability, making this compound a candidate for live-cell imaging.
Protocol 5.1: Live-Cell Fluorescence Imaging
Materials:
-
Cell culture medium appropriate for the cell line of interest.
-
Cells cultured on glass-bottom dishes or coverslips.
-
Stock solution of this compound (1 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the probe (e.g., 1-10 µM) in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~340-380 nm, Emission: ~420-480 nm).
-
Expected Outcome: The probe is expected to accumulate in intracellular compartments, potentially highlighting specific organelles depending on its physicochemical properties. The subcellular localization will provide insights into its potential applications for studying cellular processes.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Hypothetical mechanism of Fe³⁺ detection.
Caption: Experimental workflow for live-cell imaging.
References
- 1. biori.periodikos.com.br [biori.periodikos.com.br]
- 2. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
Application of 2-Substituted Benzoxazole Derivatives in Antimicrobial Studies
Application Notes
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The benzoxazole scaffold is structurally analogous to biological purine bases like adenine and guanine, which may contribute to its ability to interact with biological macromolecules and inhibit microbial growth.[1][3] In particular, 2-substituted benzoxazole derivatives have shown promising activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6]
Mechanism of Action
While the exact mechanism can vary between derivatives, a significant body of research suggests that many benzoxazole compounds exert their antibacterial effect through the inhibition of DNA gyrase.[7][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its absence in higher eukaryotes makes it an attractive and selective target for antibacterial agents.[8] Molecular docking studies have indicated that benzoxazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the supercoiling of DNA and ultimately leading to bacterial cell death.[4][7]
Potential Applications
The potent and broad-spectrum activity of 2-substituted benzoxazole derivatives makes them promising candidates for the development of new antimicrobial agents. Their potential applications include:
-
Treatment of multidrug-resistant infections: The emergence of antibiotic-resistant strains of bacteria necessitates the discovery of novel therapeutic agents. Benzoxazoles, with their distinct mechanism of action, could be effective against pathogens that have developed resistance to existing drug classes.
-
Development of new antifungal agents: Several benzoxazole derivatives have demonstrated significant activity against fungal pathogens such as Candida albicans and Aspergillus niger.[4][9]
-
Lead compounds for drug discovery: The benzoxazole scaffold provides a versatile platform for medicinal chemists to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Summary of Antimicrobial Activity of Various 2-Substituted Benzoxazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several benzoxazole derivatives against various microbial strains, as reported in the literature. This data highlights the potential of this class of compounds as antimicrobial agents.
| Compound Class/Derivative | Test Organism | MIC (µg/mL) | Reference |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Bacillus subtilis | 0.098 | [10] |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Staphylococcus aureus | 0.39 | [11] |
| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b) | Escherichia coli | 0.78 | [10] |
| 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B7) | Pseudomonas aeruginosa isolate | 16 | [12] |
| 2-(p-(Substituted)phenyl)-5-(3-(4-ethylpiperazine-1-yl) propionamido)benzoxazole (B11) | Pseudomonas aeruginosa isolate | 16 | [12] |
| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide (6) | Escherichia coli | 64 | [13] |
| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(p-tolyl)propionamide (7) | Staphylococcus aureus | 64 | [13] |
| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(p-tolyl)propionamide (7) | Enterococcus faecalis | 64 | [13] |
| Various 2(3H)-Benzoxazolone derivatives | Candida albicans | 128 | [13] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol describes a standardized method for determining the MIC of a benzoxazole derivative against a specific bacterial strain.[14][15][16]
Materials:
-
Test benzoxazole derivative
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Plate reader (optional)
-
Appropriate solvent for the test compound (e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the appropriate benzoxazole derivative dilution to each well of a sterile 96-well microtiter plate.
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 2.5 x 10⁵ CFU/mL.
-
Include a positive control (wells with bacterial inoculum and no compound) and a negative control (wells with sterile broth only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the benzoxazole derivative that completely inhibits visible growth of the bacterium.[17]
-
Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.
-
Visualizations
References
- 1. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esisresearch.org [esisresearch.org]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 12. researchgate.net [researchgate.net]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Exploring the Anticancer Potential of 2-(Amino)benzoxazole Derivatives in Specific Cell Lines: Application Notes and Protocols
Introduction
Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, such as the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[3][4][5] This document provides a summary of the anticancer activity of selected 2-substituted benzoxazole derivatives, detailed protocols for key experimental assays, and visual representations of relevant signaling pathways and experimental workflows to guide researchers in this field.
Data Presentation: Anticancer Activity of 2-Substituted Benzoxazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various 2-substituted benzoxazole derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and illustrates the potential of the benzoxazole scaffold as a source of novel anticancer agents.
Table 1: Cytotoxic Activity of 2-Aryl and 2-Amino Benzoxazole Derivatives
| Compound ID | R-Group at position 2 | Cell Line | IC₅₀ (µM) | Reference |
| Compound A | Phenyl | MCF-7 (Breast) | 15.5 | [6] |
| HeLa (Cervical) | 12.3 | [6] | ||
| WiDr (Colon) | 18.2 | [6] | ||
| HEPG-2 (Liver) | 10.8 | [6] | ||
| Compound B | 4-Fluorophenyl | MCF-7 (Breast) | 8.7 | [6] |
| HeLa (Cervical) | 9.1 | [6] | ||
| WiDr (Colon) | 11.5 | [6] | ||
| HEPG-2 (Liver) | 7.4 | [6] | ||
| Compound C | N-phenylamino | Various | 10-50 | [7] |
| Compound D | N-(4-chlorophenyl)amino | Various | 10-50 | [7] |
Table 2: Anticancer Activity of Benzoxazole-Triazole Derivatives
| Compound ID | Substitution | Cell Line | IC₅₀ (µM) | Reference |
| 13j | Triazole-linked 2-phenyl | Drosophila S2 | Not specified | [5] |
| 13h | Triazole-linked 2-phenyl | Drosophila S2 | Not specified | [5] |
Note: The study on compounds 13j and 13h focused on the induction of apoptosis through miRNA inhibition rather than determining specific IC₅₀ values.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
2-(1,3-Benzoxazol-2-ylamino)ethanol or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the effect of the test compound on signaling pathways.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the test compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often modulated by anticancer compounds, including benzoxazole derivatives.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Caption: Key regulators of the cell cycle progression.
Experimental Workflow
Caption: A typical workflow for evaluating the anticancer potential of a test compound.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol.
Synthesis Overview and Workflow
The synthesis of this compound is typically achieved in a two-step process. The first step involves the preparation of the key intermediate, 2-chlorobenzoxazole, from 2-mercaptobenzoxazole. The second step is the nucleophilic substitution of the chlorine atom with ethanolamine to yield the final product.
Caption: Experimental workflow for the two-step synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Step 1: Synthesis of 2-Chlorobenzoxazole
Question 1: My reaction to form 2-chlorobenzoxazole shows low or no conversion of the starting material, 2-mercaptobenzoxazole. What could be the issue?
Answer: Low or no conversion can stem from several factors:
-
Inactive Chlorinating Agent: Thionyl chloride (SOCl₂) or other chlorinating agents can degrade over time, especially with exposure to moisture. Use a fresh or recently distilled bottle of the reagent.
-
Insufficient Temperature or Reaction Time: The conversion of 2-mercaptobenzoxazole to 2-chlorobenzoxazole often requires heating.[1] Ensure the reaction is brought to a steady reflux and maintained for the recommended duration (typically 5 hours).[1]
-
Catalyst Absence: For reactions with thionyl chloride, a catalytic amount of dimethylformamide (DMF) is often necessary to facilitate the reaction.[1]
Question 2: I've obtained a product, but the yield of 2-chlorobenzoxazole is low and I see multiple spots on my TLC plate. What are the likely side products and how can I avoid them?
Answer: The primary side products are often due to over-chlorination or undesired side reactions.
-
Ring Chlorination: At higher temperatures, there is a risk of chlorinating the benzene ring of the benzoxazole structure.[2] It is preferable to carry out the reaction within a controlled temperature range.[2]
-
Distillation Residue: A significant amount of non-volatile residue can form, reducing the isolated yield.[2] This can be minimized by careful control of reaction temperature and reagent stoichiometry.
-
Purification: The crude product should be purified, for example by silica gel column chromatography, to remove impurities before proceeding to the next step.[1]
Step 2: Synthesis of this compound
Question 3: The reaction between 2-chlorobenzoxazole and ethanolamine is not proceeding to completion. What should I check?
Answer: Incomplete reaction is a common issue in nucleophilic aromatic substitution.
-
Purity of 2-Chlorobenzoxazole: Impurities from the previous step can interfere with the reaction. Ensure your starting material is of high purity.
-
Reaction Conditions: The reaction may require elevated temperatures (reflux) and an appropriate solvent, such as ethanol.[3] The reaction time should also be sufficient for completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Stoichiometry: Use a slight excess of ethanolamine to ensure the complete consumption of the 2-chlorobenzoxazole.
Question 4: My final product is difficult to purify. It's an oil or I'm struggling with recrystallization. What are some alternative purification strategies?
Answer: Purification challenges are common for N-substituted 2-aminobenzoxazoles.
-
Recrystallization Solvent: Experiment with different solvent systems for recrystallization. Ethanol is often a good starting point.[3][4] Mixtures such as ethyl acetate/hexane are also commonly used.[4]
-
Column Chromatography: If recrystallization fails, silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) is a reliable method for purification.[4]
-
Acid-Base Extraction: As the product contains a basic amino group, you may be able to perform an acid-base extraction. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer, and then basify it to precipitate the pure product, which can then be extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for this synthesis?
A1: The synthesis involves two key transformations. The first is the conversion of a mercaptan to a chloride. The second is a nucleophilic aromatic substitution where the amine of ethanolamine attacks the electrophilic C2 carbon of the benzoxazole ring, displacing the chloride.
References
- 1. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 2. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 2-aminobenzoxazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminobenzoxazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminobenzoxazole derivatives in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: I am getting a low yield or no desired 2-aminobenzoxazole product. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield is a frequent issue with several potential root causes. Systematically evaluating your reaction setup and conditions is key to identifying the problem.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
-
Reagent Quality: Ensure the purity of your starting materials, especially the 2-aminophenol and the cyanating agent. Impurities can interfere with the reaction. For instance, oxidized 2-aminophenol can lead to side products.
-
Cyanating Agent Activity: If you are using a safer alternative to cyanogen bromide, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), ensure it is properly activated. This often requires a Lewis acid like BF₃·Et₂O or a strong base like LiHMDS.[1][2][3]
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Some reactions require elevated temperatures (reflux), while others proceed at room temperature.[4][5] For example, in the Smiles rearrangement, higher temperatures might favor the formation of disulfide byproducts.[1][2]
-
Solvent: The choice of solvent is crucial. Common solvents include methanol, acetonitrile, tetrahydrofuran (THF), and 1,4-dioxane.[1][2][4] Ensure you are using a dry solvent if your reaction is sensitive to moisture.
-
-
Work-up and Purification: Improper work-up can lead to loss of product. Ensure the pH is adjusted correctly during aqueous extraction to ensure your product is in the organic layer. Purification by recrystallization may require screening of different solvents, and column chromatography may need optimization of the eluent system.[4]
Issue 2: Formation of Side Products
Q2: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?
A2: Side product formation is often related to the reactivity of the starting materials and intermediates. Identifying the structure of the side product can provide valuable clues for optimizing the reaction conditions.
Common Side Products and Solutions:
| Side Product Type | Potential Cause | Recommended Solution |
| Dimerization/Polymerization of 2-aminophenol | Oxidation of the starting material. | Use high-purity 2-aminophenol, degas the solvent, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Disulfide Formation (in Smiles Rearrangement) | Radical mechanism or oxidation. | Use a radical scavenger like Et₃N. Control the reaction temperature, as higher temperatures can promote disulfide formation.[2] |
| Unreacted Intermediates (e.g., thiourea in cyclodesulfurization) | Incomplete reaction or insufficient oxidant. | Increase reaction time or temperature. Ensure the correct stoichiometry of the oxidizing agent. |
| Hydrolysis of Cyanating Agent | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere. |
Logical Flow for Minimizing Side Products
Caption: Strategy for minimizing side product formation.
Frequently Asked Questions (FAQs)
Q3: What are the safest and most efficient alternatives to using cyanogen bromide (BrCN) for the synthesis of 2-aminobenzoxazoles?
A3: Due to the high toxicity of cyanogen bromide, several safer and effective alternatives have been developed.[1][2] One of the most prominent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . It is an air-stable and non-hazardous electrophilic cyanating agent.[1][2][3] The reaction of 2-aminophenols with NCTS typically requires activation by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O) , in a solvent like 1,4-dioxane at reflux.[1][2] Alternatively, a strong base like lithium hexamethyldisilazide (LiHMDS) can be used.[2][3] Another approach involves using cyanoguanidine as a cyanating reagent under Lewis acid activation, which is also considered an eco-friendly and inexpensive option.[1]
Q4: Can I synthesize N-substituted 2-aminobenzoxazoles in a one-pot reaction?
A4: Yes, several one-pot procedures for the synthesis of N-substituted 2-aminobenzoxazoles have been reported, offering convenience and efficiency.[4][6] One such method involves the reaction of a substituted 2-aminophenol with an amine and either tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane .[4][6] These reactions are often carried out under mild conditions and can tolerate a variety of functional groups on both the 2-aminophenol and the amine.[4]
Q5: My purification by recrystallization is not working well. What are some tips for effective purification?
A5: If simple recrystallization is insufficient, consider the following:[4]
-
Solvent Screening: Experiment with a range of solvents with varying polarities. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
-
Activated Charcoal: If your product is colored due to impurities, you can try adding a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration.
-
Column Chromatography: This is a very effective method for purifying 2-aminobenzoxazole derivatives. Silica gel is a common stationary phase. The eluent system will depend on the polarity of your product and can be determined by thin-layer chromatography (TLC) analysis.
-
Work-up: Ensure that the work-up procedure effectively removes any unreacted reagents or by-products. For example, washing with acidic or basic solutions can remove basic or acidic impurities, respectively.[4]
Data Presentation: Comparison of Reaction Conditions
Table 1: Comparison of Conditions for Synthesis of 2-Aminobenzoxazole from 2-Aminophenol
| Method | Cyanating Agent | Activator/Catalyst | Solvent | Temperature | Reaction Time | Typical Yields | Reference |
| Method A | NCTS (1.5 equiv) | BF₃·Et₂O (2 equiv) | 1,4-Dioxane | Reflux | 24-30 h | 45-60% | [1][2] |
| Method B | NCTS | LiHMDS (1 equiv) | THF | 5 °C to rt | 1 h | Up to 11% (reported as irreproducible by some) | [1][2] |
| Method C | Cyanoguanidine | Lewis Acid | - | - | - | - | [1] |
Table 2: Conditions for Direct C-H Amination of Benzoxazole
| Amine | Catalyst | Oxidant | Additive | Solvent | Temperature | Reaction Time | Yield | Reference |
| Morpholine | [BPy]I (15 mol%) | TBHP (1.5 equiv) | Acetic Acid (3 equiv) | CH₃CN | Room Temp | 3.5 h | 97% | [5][7] |
| Piperidine | [BPy]I (15 mol%) | TBHP (1.5 equiv) | Acetic Acid (3 equiv) | CH₃CN | Room Temp | 3.5 h | 95% | [5][7] |
| Pyrrolidine | [BPy]I (15 mol%) | TBHP (1.5 equiv) | Acetic Acid (3 equiv) | CH₃CN | Room Temp | 3.5 h | 96% | [5][7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzoxazole using NCTS and BF₃·Et₂O [1][2]
-
To a solution of o-aminophenol (0.9 mmol, 1 equiv) in 1,4-dioxane (4 mL), add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.35 mmol, 1.5 equiv).
-
Add boron trifluoride etherate (BF₃·Et₂O) (1.8 mmol, 2 equiv) dropwise to the mixture.
-
Reflux the reaction mixture overnight (monitor by TLC, typically 24-30 hours).
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated solution of NaHCO₃ until the pH is approximately 7.
-
Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Protocol 2: Ionic Liquid-Catalyzed Direct Amination of Benzoxazole with Morpholine [5]
-
In a reaction vessel, add acetic acid (2.016 mmol) and tert-butyl hydroperoxide (TBHP, 70% in water, 1.008 mmol) to acetonitrile (2 mL).
-
Add 1-butylpyridinium iodide ([BPy]I) (0.1008 mmol).
-
Add benzoxazole (0.672 mmol) and morpholine (1.344 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 3.5 hours.
-
After the reaction is complete, extract the mixture with dichloromethane (5 x 10 mL).
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under vacuum.
-
Purify the crude residue by column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]
- 5. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Improving the yield and purity of 2-(1,3-Benzoxazol-2-ylamino)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(1,3-Benzoxazol-2-ylamino)ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?
Answer: Low or no product yield in the synthesis of this compound, typically synthesized from 2-chlorobenzoxazole and ethanolamine, can stem from several factors.
-
Inactive Reactants: Ensure the quality of your starting materials. 2-Chlorobenzoxazole can degrade upon prolonged storage, especially if exposed to moisture. Use freshly prepared or properly stored reactants.
-
Suboptimal Reaction Temperature: Temperature plays a critical role. While room temperature reactions are possible, heating is often necessary to drive the reaction to completion. Refluxing in a suitable solvent is a common strategy.[1]
-
Incorrect Base or Solvent: The choice of base and solvent is crucial for efficient reaction. A variety of bases and solvents can be employed, and the optimal combination should be determined experimentally.
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Impurities in the Crude Product
Question: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I minimize their formation?
Answer: The presence of multiple impurities is a common challenge. Potential side products include:
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted 2-chlorobenzoxazole and ethanolamine in the crude mixture.
-
Bis-addition Product: A second molecule of 2-chlorobenzoxazole can react with the hydroxyl group of the product to form a bis-adduct.
-
Hydrolysis Product: 2-Chlorobenzoxazole can hydrolyze to 2-benzoxazolinone, especially in the presence of water.
To minimize these impurities, consider the following:
-
Control Stoichiometry: Use a slight excess of ethanolamine to ensure the complete consumption of 2-chlorobenzoxazole.
-
Anhydrous Conditions: Ensure your solvent and reactants are dry to prevent hydrolysis of 2-chlorobenzoxazole.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC to avoid prolonged reaction times that might lead to the formation of degradation products.
Issue 3: Difficulty in Purifying the Product
Question: I am struggling to purify this compound. What are the recommended purification methods?
Answer: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline solid. Ethanol is a commonly used solvent for the recrystallization of benzoxazole derivatives.[1][2] A two-solvent system, such as acetone/acetonitrile or ethyl acetate/heptane, can also be effective.
-
Column Chromatography: For complex mixtures with impurities of similar polarity to the product, silica gel column chromatography is recommended. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can provide good separation. The use of a small amount of triethylamine (1-3%) in the eluent can be beneficial if the compound is sensitive to the acidic nature of silica gel.
Purification Strategy Flowchart
Caption: Decision flowchart for purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common laboratory-scale synthesis involves the nucleophilic substitution of a leaving group at the 2-position of the benzoxazole ring with ethanolamine. A typical precursor is 2-chlorobenzoxazole. The reaction is generally carried out in the presence of a base to neutralize the HCl formed during the reaction.
Q2: Which bases are most effective for this synthesis?
A2: A variety of organic and inorganic bases can be used. Triethylamine (Et3N) is a common choice as it is a liquid and easy to remove after the reaction. Inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) can also be effective. The choice of base may influence the reaction rate and yield, and some optimization may be required.
Q3: What are the best solvents for the synthesis and recrystallization?
A3: For the synthesis, polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are often used. Ethanol can also serve as both a solvent and a reactant in some synthetic variations. For recrystallization, ethanol is a good starting point.[1][2] If single-solvent recrystallization is not effective, a two-solvent system can be employed.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (2-chlorobenzoxazole) and the appearance of the product spot can be visualized under UV light.
Q5: What are the expected spectroscopic data for this compound?
-
¹H NMR: Signals for the aromatic protons on the benzoxazole ring, a triplet for the NH proton (which may be broad and exchangeable with D₂O), and two triplets for the -CH₂-CH₂- protons of the ethanolamine moiety, and a triplet for the OH proton (also exchangeable).
-
¹³C NMR: Resonances for the aromatic carbons of the benzoxazole ring, the C=N carbon of the benzoxazole, and the two carbons of the ethanolamine side chain.
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of the compound (178.19 g/mol ).
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-Substituted 2-Aminobenzoxazoles
| Entry | Precursor | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoxazole-2-thiol | Ethanolamine | Cs₂CO₃ | N,N-DMA | 160 (MW) | 0.5 | Good | [3] |
| 2 | 2-Chlorobenzoxazole | Various Amines | Et₃N | Acetonitrile | Reflux | 1 | - | [3] |
| 3 | Benzoxazole | Morpholine | - | CH₃CN | Room Temp | 3.5 | 93 | [4] |
| 4 | 2-Aminophenol | Aromatic Acid | NH₄Cl | Ethanol | 80-90 | - | Good | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of N-substituted 2-aminobenzoxazoles.
-
To a stirred solution of ethanolamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous acetonitrile (10 mL per mmol of 2-chlorobenzoxazole) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-chlorobenzoxazole (1.0 equivalent) in anhydrous acetonitrile dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the triethylamine hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a pad of celite.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- 1. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 2. ijrpc.com [ijrpc.com]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2-Substituted Benzoxazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-substituted benzoxazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-substituted benzoxazoles, and what are their primary challenges?
A1: The most prevalent methods involve the cyclization of a precursor with a 2-aminophenol.[1] Key strategies include:
-
Condensation with Carboxylic Acids or Derivatives: Reacting 2-aminophenol with carboxylic acids, acyl chlorides, or esters is a classic approach.[2][3] Challenges include potentially harsh conditions (e.g., strong acids like polyphosphoric acid), high temperatures, and sometimes lower yields.[2][4]
-
Condensation with Aldehydes: This method involves the oxidative cyclization of a Schiff base formed between 2-aminophenol and an aldehyde.[5] A drawback can be the need for specific oxidizing agents and potential side reactions.[4]
-
From Tertiary Amides: A versatile method uses the activation of tertiary amides with reagents like triflic anhydride (Tf₂O) to facilitate cyclization with 2-aminophenols.[1][6] This can be highly efficient but requires careful handling of reactive reagents.[1]
-
Direct C-H Functionalization: While attractive for its atom economy, direct functionalization at the C2 position of the benzoxazole core can be challenging and may require transition metal catalysts, leading to concerns about metal residue in the final product.[1]
Q2: Which analytical techniques are essential for characterizing 2-substituted benzoxazoles?
A2: A combination of spectroscopic and analytical methods is crucial for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural elucidation. It confirms the formation of the benzoxazole core and the identity of the C2 substituent.[7][8]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and provides structural information through fragmentation patterns.[8][9]
-
Infrared (IR) Spectroscopy: IR helps identify key functional groups and confirm the disappearance of starting materials (e.g., the -OH and -NH₂ stretches of 2-aminophenol).[5][8]
-
X-ray Crystallography: When single crystals can be obtained, this technique provides definitive proof of structure and stereochemistry.[10] However, obtaining high-quality crystals can be a challenge.[10][11]
-
Melting Point and Elemental Analysis: These classical methods are used to assess the purity of the synthesized compounds.[8][12]
Q3: My ¹H NMR spectrum shows more peaks than expected for my target 2-substituted benzoxazole. What could be the cause?
A3: A common reason for complex NMR spectra in certain 2-substituted benzoxazoles, particularly 2-phenacylbenzoxazoles, is the presence of tautomers.[13] These compounds can exist in a solution-state equilibrium between the ketimine form and the (Z)-enolimine form.[13][14] This equilibrium results in two distinct sets of signals in the NMR spectrum. The ratio of these tautomers can be influenced by the substituent on the phenyl ring and the solvent used.[13]
Q4: What are the characteristic fragmentation patterns for 2-substituted benzoxazoles in mass spectrometry?
A4: In electron ionization mass spectrometry (EI-MS), benzoxazoles typically show a strong molecular ion peak due to the stability of the aromatic system.[15] The fragmentation is often initiated by cleavage of the bond between the C2 carbon and the substituent. For example, in 2-aryl benzoxazoles, the fragmentation pathway may involve the loss of the aryl group or cleavage within the benzoxazole ring system itself. The exact pattern depends heavily on the nature of the C2-substituent.
Troubleshooting Guides
Problem: Low or No Yield During Synthesis
Low product yield is a frequent issue in organic synthesis. The logical workflow below can help diagnose the problem.
Caption: Troubleshooting workflow for low synthesis yield.
Troubleshooting Steps:
-
Reagent Integrity:
-
2-Aminophenol: This starting material can oxidize and darken on storage. Use freshly purified or high-purity 2-aminophenol for best results.
-
Solvents: Ensure solvents are anhydrous, as water can interfere with many condensation reactions, especially those using dehydrating agents or catalysts sensitive to moisture.[4]
-
Catalysts: If using a catalyst (e.g., metal catalysts, acids), verify its activity and ensure the correct loading is used.[2]
-
-
Reaction Conditions:
-
Temperature: Some cyclization reactions require high temperatures to proceed.[2] Ensure your reaction is maintained at the temperature specified in the protocol.
-
Atmosphere: Reactions sensitive to oxidation may require an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Work-up and Purification:
-
Extraction: Ensure the pH is appropriate during aqueous work-up to keep your product in the organic layer.
-
Chromatography: Benzoxazoles can sometimes interact strongly with silica gel. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[1]
-
Problem: Ambiguous NMR Spectrum Due to Tautomerism
If you suspect tautomerism is complicating your NMR spectra, the following guide can help.
Caption: Ketimine-Enolimine tautomeric equilibrium in solution.
Clarification Strategies:
-
Solvent Study: Record NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). A change in solvent polarity can shift the equilibrium, causing the ratio of the two sets of peaks to change, which helps in assigning the signals to the respective tautomers.[13]
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sometimes cause the signals of the two tautomers to coalesce if the rate of interconversion becomes fast on the NMR timescale.
-
2D NMR: Techniques like COSY, HSQC, and HMBC can help in assigning all the protons and carbons for each individual tautomer present in the mixture.
Problem: Interpreting Mass Spectrometry Fragmentation
Understanding the fragmentation can confirm the structure of your product.
Caption: A generalized fragmentation pathway for 2-substituted benzoxazoles.
Troubleshooting Steps:
-
Identify the Molecular Ion (M⁺): The highest m/z value that corresponds to the molecular weight of your compound is the molecular ion. For compounds with nitrogen, the molecular ion will have an odd nominal mass if it contains an odd number of nitrogen atoms (Nitrogen Rule).[16]
-
Look for Common Losses:
-
Loss of the C2-Substituent: The bond between C2 and the substituent is often a point of cleavage. Look for a peak corresponding to [M - R]⁺.
-
Ring Fragmentation: The benzoxazole ring itself can fragment. Common neutral losses include CO, HCN, and cleavage across the fused ring system.
-
-
Compare with Databases: If available, compare your experimental spectrum with reference spectra from databases like the NIST WebBook for confirmation.[17]
-
High-Resolution MS (HRMS): If you have access to HRMS, it can provide the exact mass of the fragments, allowing you to determine their elemental composition and significantly aiding in the interpretation of the fragmentation pathway.
Data & Protocols
Table 1: Representative ¹H and ¹³C NMR Data for 2-Substituted Benzoxazoles in CDCl₃
| Compound | Substituent (R) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3aa | Benzyl | 7.72–7.21 (m, 9H, Ar-H), 4.24 (s, 2H, CH₂) | 165.1, 150.9, 141.3, 134.7, 128.9, 128.7, 127.2, 124.6, 124.1, 119.7, 110.3, 35.2 | [1] |
| 2b | Phenyl | 8.27 (d, 2H), 7.80–7.78 (m, 1H), 7.60–7.58 (m, 1H), 7.53 (d, 3H), 7.36 (dd, 2H) | 162.0, 149.7, 141.0, 130.6, 127.9, 126.6, 126.1, 124.1, 123.6, 119.0, 109.6 | [7] |
| 2a | Methyl | 7.64 (d, 1H), 7.45 (d, 1H), 7.29–7.25 (m, 2H), 2.61 (s, 3H, CH₃) | 163.7, 150.9, 141.5, 124.4, 124.0, 119.4, 110.2, 14.5 | [7] |
Experimental Protocol: General Synthesis of 2-Substituted Benzoxazoles via Amide Activation[1]
This protocol is adapted from a general procedure for the synthesis of 2-benzylbenzo[d]oxazole.
Materials:
-
N,N-Dimethyl-2-phenylacetamide (Amide 1a )
-
2-Aminophenol (2a )
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2-Fluoropyridine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Petroleum Ether:Ethyl Acetate)
Procedure:
-
To a solution of the amide 1a (0.55 mmol) in anhydrous DCM (1 mL), add 2-fluoropyridine (1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Tf₂O (0.6 mmol) dropwise to the cooled mixture and stir for 15 minutes. The formation of a reactive amidinium salt intermediate occurs during this step.[6]
-
Add 2-aminophenol 2a (0.5 mmol) to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by adding Et₃N (0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent) to yield the pure 2-substituted benzoxazole product.[1]
Caption: Experimental workflow for a typical benzoxazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. 2-Mercapto-1,3-benzoxazole [webbook.nist.gov]
Technical Support Center: Overcoming Solubility Challenges of 2-(1,3-Benzoxazol-2-ylamino)ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(1,3-Benzoxazol-2-ylamino)ethanol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a benzoxazole derivative. Compounds in this class are often characterized by their rigid, planar structure which can contribute to poor aqueous solubility. The presence of both hydrogen bond donors (-NH, -OH) and acceptors (N, O) suggests that its solubility will be highly dependent on the pH of the aqueous medium. Due to the amino group, it is expected to behave as a weak base.
Q2: What are the initial steps to take when encountering solubility issues with this compound?
When you observe poor solubility of this compound, it is recommended to first visually inspect for any undissolved particulate matter. Subsequently, a systematic approach involving pH adjustment and the use of co-solvents should be considered as initial, straightforward strategies to enhance solubility.
Q3: Which analytical techniques are suitable for measuring the solubility of this compound?
Several analytical methods can be employed to quantify the solubility of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method.[1] Other techniques include UV-spectrometry, gravimetric analysis, and turbidimetry, which can be useful for initial screening.[1][2][3][4]
Troubleshooting Guides
Issue 1: The compound precipitates out of my aqueous buffer.
This is a common issue for compounds with pH-dependent solubility. The following troubleshooting steps can be taken:
-
pH Adjustment: The amino group in this compound suggests it is a weak base. Therefore, its solubility is expected to increase in acidic conditions where it can form a more soluble salt.[5] Experiment with lowering the pH of your aqueous solution.
-
Co-solvent Addition: If pH adjustment alone is insufficient, the addition of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[6]
-
Temperature Control: Assess the effect of temperature on solubility. For some compounds, a slight increase in temperature can significantly improve solubility. However, be mindful of potential compound degradation at elevated temperatures.
A logical workflow for addressing precipitation is outlined below:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: How can I prepare a stock solution of this compound for my experiments?
Preparing a concentrated stock solution that can be diluted into aqueous experimental media is a common practice.
-
Organic Solvents: Start by dissolving the compound in a water-miscible organic solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO) or ethanol.
-
Step-wise Dilution: When diluting the stock solution into your aqueous buffer, add the stock solution dropwise while continuously stirring or vortexing the buffer to avoid localized high concentrations that can lead to precipitation.
The following table provides illustrative solubility data in common solvents.
| Solvent | Illustrative Solubility (mg/mL) |
| Water (pH 7.4) | < 0.1 |
| 0.1 N HCl | 5.2 |
| DMSO | > 50 |
| Ethanol | 15.8 |
Issue 3: I need to increase the aqueous solubility without using organic co-solvents. What are my options?
For applications where organic solvents are not desirable, several alternative formulation strategies can be explored.
-
Complexation: The use of cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6][7]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic matrix at a molecular level.[8]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its dissolution rate and apparent solubility.[7]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.[9]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol outlines the steps to determine the solubility of this compound at different pH values.
-
Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).
-
Add excess compound: Add an excess amount of this compound to a known volume of each buffer.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Separate undissolved solid: Centrifuge the samples to pellet the undissolved compound.
-
Quantify dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC.
Caption: Workflow for pH-dependent solubility determination.
Protocol 2: Co-solvent Solubility Enhancement
This protocol describes how to evaluate the effect of a co-solvent on the solubility of this compound.
-
Prepare co-solvent mixtures: Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, and 50% ethanol in water).
-
Add excess compound: Add an excess amount of the compound to each co-solvent mixture.
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is reached.
-
Separate and quantify: Centrifuge the samples, collect the supernatant, and determine the concentration of the dissolved compound by HPLC.
The following table shows illustrative data for the effect of ethanol as a co-solvent.
| Ethanol Concentration (% v/v) | Illustrative Solubility (mg/mL) |
| 0 | < 0.1 |
| 10 | 0.5 |
| 20 | 1.8 |
| 30 | 4.2 |
| 40 | 8.9 |
| 50 | 15.8 |
Signaling Pathways and Logical Relationships
The decision-making process for selecting a suitable solubilization method can be visualized as a logical flow based on the experimental requirements.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. rheolution.com [rheolution.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Synthesis of N-substituted 2-aminobenzoxazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-substituted 2-aminobenzoxazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-substituted 2-aminobenzoxazoles, providing potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Ineffective Cyanating Agent Activation: In syntheses utilizing N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), the cyanating agent may not be sufficiently activated.[1] | Ensure the use of a strong Lewis acid, such as BF₃·Et₂O, to activate the CN group of NCTS, facilitating the nucleophilic attack.[1] |
| Steric Hindrance: Bulky substituents on the amine can significantly lower the reaction yield.[2] | If possible, consider using a less sterically hindered amine. Alternatively, optimization of reaction time and temperature may be required. | |
| Suboptimal Reaction Conditions: The chosen solvent, temperature, or base may not be ideal for the specific substrates. | Systematically screen different solvents and bases. For instance, in the Smiles rearrangement, Cs₂CO₃ has been shown to be an effective base.[2] | |
| Difficult Isolation and Purification: The desired product may be lost during workup and purification steps.[3] | Review and optimize the extraction and chromatography procedures. Trying different solvent systems for extraction and column chromatography may improve isolated yields.[2][3] | |
| Formation of Disulfide Byproduct | Excess Base: The use of an excessive amount of base, particularly strong bases like K₂CO₃, can promote the formation of disulfide byproducts.[1][2] | Carefully control the stoichiometry of the base. It has been reported that using triethylamine (Et₃N) as the base can suppress disulfide formation.[1][2] |
| High Reaction Temperature: Elevated temperatures can favor the formation of disulfide byproducts.[1] | Optimize the reaction temperature. For example, in certain reactions, increasing the temperature to 120 °C led to the selective formation of the disulfide.[1] | |
| Radical Mechanism: The formation of disulfide may proceed through a radical mechanism.[2] | The use of a radical scavenger or a base like Et₃N, which can suppress radical formation, is recommended.[1][2] | |
| Formation of Other Unexpected Side Products | Formylation in DMF: When using dimethylformamide (DMF) as a solvent at high temperatures (e.g., with microwave irradiation), formylation of the amine can occur.[2] | If formylation is observed, consider using an alternative high-boiling point solvent such as dioxane or toluene. |
| Unwanted Substitution Instead of Rearrangement: In the Smiles rearrangement, under certain conditions, a simple substitution product may be formed instead of the desired rearranged product.[3] | The choice of base and reaction conditions is critical. For some substrates, milder conditions may favor the substitution pathway, while specific bases like DBU might be required for the rearrangement.[3] | |
| Ring Closure to Form Other Heterocycles: When using haloamines with certain chain lengths, intramolecular cyclization can compete with the desired reaction, leading to undesired heterocyclic byproducts like pyrrolidines.[1] | The choice of haloamine substrate is crucial. Be aware of the potential for intramolecular side reactions based on the chain length of the linker. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of N-substituted 2-aminobenzoxazoles?
A1: The most frequently encountered side reactions include the formation of disulfide byproducts, especially when using thiol precursors.[1][2] Other potential side reactions are formylation of the amino group when using DMF as a solvent at high temperatures, and the formation of simple substitution products instead of the desired rearranged product in Smiles rearrangements.[2][3]
Q2: How can I minimize the formation of disulfide byproducts?
A2: To minimize disulfide formation, it is crucial to carefully control the amount of base used; an excess should be avoided.[2] Using triethylamine (Et₃N) as a base has been shown to suppress disulfide formation.[1][2] Additionally, optimizing the reaction temperature is important, as higher temperatures can favor this side reaction.[1]
Q3: My reaction is not proceeding to completion. What can I do?
A3: If you are using a cyanating agent like NCTS, ensure it is properly activated with a Lewis acid (e.g., BF₃·Et₂O).[1] If steric hindrance of your amine substrate is a likely issue, you may need to prolong the reaction time or increase the temperature.[2] It is also advisable to ensure all reagents are pure and anhydrous, as moisture can interfere with many of the reaction steps.
Q4: What are the key differences between the cyclization and Smiles rearrangement routes to N-substituted 2-aminobenzoxazoles?
A4: The cyclization route typically involves the reaction of an o-aminophenol with a cyanating agent.[1][2][3] This method directly builds the 2-aminobenzoxazole core. The Smiles rearrangement, on the other hand, is an intramolecular nucleophilic aromatic substitution that starts from a precursor like a substituted benzoxazole-2-thiol, which then rearranges to form the N-substituted product.[1][2][3] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Q5: Are there any green chemistry approaches for this synthesis?
A5: Yes, research is ongoing to develop more environmentally friendly methods. This includes using less toxic reagents to replace hazardous ones like cyanogen bromide.[3] For instance, NCTS is presented as a non-hazardous alternative.[1][2][3] Additionally, some methods aim for metal-free catalysis and the use of recyclable ionic liquids as catalysts to reduce environmental impact.
Experimental Protocols
Protocol 1: Synthesis of N-substituted 2-aminobenzoxazoles via Smiles Rearrangement
This protocol is a representative example for the synthesis of an N-substituted 2-aminobenzoxazole via an intramolecular Smiles rearrangement.
Materials:
-
Benzoxazole-2-thiol
-
Substituted amine (e.g., benzylamine)
-
Chloroacetyl chloride
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the amine (1.0 equiv) and Cs₂CO₃ (3.2 equiv) in DMA, add chloroacetyl chloride (1.2 equiv) at room temperature.
-
Add benzoxazole-2-thiol (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture at 160 °C in a microwave reactor for the appropriate time (monitor by TLC).
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-substituted 2-aminobenzoxazole.[1]
Protocol 2: Synthesis of 2-aminobenzoxazoles via Cyclization
This protocol describes a general procedure for the synthesis of 2-aminobenzoxazoles using o-aminophenol and NCTS.
Materials:
-
o-aminophenol
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of o-aminophenol (1.0 equiv) in 1,4-dioxane, add NCTS (1.5 equiv).
-
Add BF₃·Et₂O (2.0 equiv) to the mixture.
-
Reflux the reaction mixture for 25-30 hours (monitor by TLC).
-
After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aminobenzoxazole.[1][3]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low product yield.
Proposed Reaction Pathway for Smiles Rearrangement
Caption: Key steps in the Smiles rearrangement pathway.
Proposed Reaction Pathway for Cyclization with NCTS
Caption: Mechanism of cyclization using NCTS and a Lewis acid.
References
Technical Support Center: Purification of 2-(1,3-Benzoxazol-2-ylamino)ethanol and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-(1,3-Benzoxazol-2-ylamino)ethanol and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its analogs?
A1: The primary purification techniques for this class of compounds are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: Which solvents are recommended for the recrystallization of these compounds?
A2: Ethanol is a frequently used solvent for the recrystallization of benzoxazole derivatives.[1][2][3] The selection of an appropriate solvent is critical and may require some experimentation. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble or insoluble at all temperatures. Aqueous ethanol solutions can also be effective.[4]
Q3: What are the typical stationary and mobile phases for column chromatography of these compounds?
A3: For column chromatography, silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar and a polar solvent. Common solvent systems include dichloromethane:methanol and ethyl acetate:hexane.[1][5] The optimal ratio of the solvents should be determined by thin-layer chromatography (TLC) to achieve good separation.
Q4: My purified compound appears to be degrading. Are there any known stability issues?
A4: Some benzoxazole derivatives can be sensitive to certain conditions. For instance, decomposition (hydrolysis) has been observed in deuteroethanol.[6] It is advisable to handle the purified compound under inert atmosphere if instability is suspected and to store it in a cool, dark, and dry place.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not crystallize upon cooling. | The compound is too soluble in the chosen solvent. | - Try adding a small amount of a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Place the solution in a colder environment (e.g., ice bath or freezer). |
| Oily precipitate forms instead of crystals. | The compound is "oiling out," which can happen if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of additional solvent before cooling.- Try a different recrystallization solvent or a solvent mixture. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Cool the solution for a longer period or to a lower temperature to maximize crystal formation.- Minimize the amount of solvent used to dissolve the compound initially.- When washing the crystals, use a minimal amount of ice-cold solvent.[2] |
| Colored impurities remain in the crystals. | The impurity co-crystallizes with the product or is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling.- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The chosen solvent system (mobile phase) is not optimal. | - Adjust the polarity of the mobile phase. If spots are too high on the TLC plate (high Rf), decrease the polarity (e.g., increase the proportion of hexane in an ethyl acetate/hexane system). If spots are too low (low Rf), increase the polarity.- Try a different solvent system altogether. |
| The compound is not eluting from the column. | The mobile phase is not polar enough to move the compound through the silica gel. | - Gradually increase the polarity of the mobile phase during the chromatography run (gradient elution). For example, start with a low percentage of methanol in dichloromethane and slowly increase the methanol concentration.[5] |
| Streaking or tailing of the compound band on the column. | The compound may be too polar for the silica gel, or it might be interacting strongly with the stationary phase. The sample may have been overloaded. | - Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, to reduce tailing.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.- Do not overload the column; use an appropriate amount of silica gel for the amount of sample being purified. |
| Cracks or channels appear in the column bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound or analog and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Determine the appropriate mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of ethyl acetate:hexane or dichloromethane:methanol). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Caption: General purification workflows for this compound analogs.
Caption: Decision-making flowchart for troubleshooting purification strategies.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-(1,3-Benzoxazol-2-ylamino)ethanol Stability Testing and Degradation Product Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and degradation product analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
Based on the chemical structure, the primary sites susceptible to degradation are the benzoxazole ring and the ethanolamine side chain. The likely degradation pathways include:
-
Hydrolysis: The benzoxazole ring is susceptible to both acidic and basic hydrolysis, which can lead to ring opening. This typically results in the formation of an amide intermediate, followed by further hydrolysis to 2-aminophenol and a derivative of the side chain.
-
Oxidation: The secondary amine and the alcohol group in the ethanolamine side chain are potential sites for oxidation. Oxidation can lead to the formation of N-oxides, aldehydes, or carboxylic acids.
-
Thermal Degradation: At elevated temperatures, degradation may involve cleavage of the C-N bond between the benzoxazole ring and the amino group, as well as degradation of the ethanolamine side chain.
-
Photodegradation: Exposure to UV or visible light may induce photolytic cleavage of bonds within the molecule, potentially leading to complex degradation profiles.
Q2: What are the potential degradation products of this compound?
While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation pathways of similar structures, the following are potential degradation products:
-
Hydrolytic Degradation:
-
N-(2-hydroxyphenyl)-N'-(2-hydroxyethyl)guanidine: Formed by the hydrolytic opening of the benzoxazole ring.
-
2-Aminophenol: Resulting from the complete hydrolysis of the benzoxazole moiety.
-
2-Aminoethanol: From the cleavage of the bond connecting the side chain to the benzoxazole ring.
-
-
Oxidative Degradation:
-
2-(1,3-Benzoxazol-2-ylamino)acetic acid: Oxidation of the primary alcohol of the ethanolamine side chain.
-
N-oxide derivatives: Oxidation of the secondary amine.
-
Q3: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method must be able to separate the intact drug from its degradation products and any process-related impurities. A reverse-phase HPLC method is generally suitable. Key steps in development include:
-
Column Selection: A C18 column is a good starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all peaks.
-
Wavelength Selection: Determine the UV maximum absorption of this compound for optimal detection. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Forced Degradation Samples: Analyze samples subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress) to ensure the method can separate the drug from all potential degradation products.
Troubleshooting Guides
Problem 1: Poor peak shape or tailing in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase pH. The amino group in the molecule can interact with residual silanols on the HPLC column.
-
Solution: Adjust the pH of the aqueous portion of the mobile phase. Using a buffer with a pH around 3-4 can protonate the amine, leading to better peak shape. Adding a competing amine, like triethylamine (0.1%), to the mobile phase can also help to block active sites on the column.
Problem 2: No degradation observed under stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Solution: Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), the temperature, or the duration of the stress testing. It is generally recommended to aim for 5-20% degradation of the active pharmaceutical ingredient.
Problem 3: Multiple, unresolved degradation peaks.
-
Possible Cause: The chromatographic method lacks sufficient resolving power.
-
Solution:
-
Optimize the gradient profile of the mobile phase. A shallower gradient can improve the separation of closely eluting peaks.
-
Try a different column with a different stationary phase (e.g., a phenyl-hexyl column) or a smaller particle size for higher efficiency.
-
Adjust the mobile phase pH or the organic solvent composition.
-
Experimental Protocols
Forced Degradation Studies
A general protocol for performing forced degradation studies on this compound is provided below. The conditions should be optimized to achieve the target degradation of 5-20%.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for a specified time. Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidation | Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time. |
| Thermal Degradation | Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, prepare a solution of the compound and heat it at 80°C. |
| Photodegradation | Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration. |
Stability-Indicating HPLC Method (Example)
This is a starting point for a stability-indicating HPLC method. It will likely require optimization for your specific instrumentation and degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at the λmax of the parent compound (to be determined) |
| Injection Volume | 10 µL |
Data Presentation
The results of the forced degradation studies should be summarized in a table to easily compare the extent of degradation under different conditions.
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 15.2 | 2 |
| 0.1 M NaOH, 60°C | 8 | 22.5 | 3 |
| 3% H₂O₂, RT | 24 | 8.7 | 1 |
| Thermal (Solid), 80°C | 48 | 2.1 | 1 |
| Photolytic (UV) | 24 | 5.4 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Proposed degradation pathways.
Technical Support Center: Optimizing In Vitro Assays for Benzoxazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your in vitro experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole derivative is not showing the expected cytotoxicity in an MTT assay. What are the potential reasons for this?
A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following:
-
Compound Solubility: Benzoxazole derivatives can sometimes have poor solubility in aqueous media.[1] Ensure your compound is fully dissolved in the initial stock solution (e.g., DMSO) and that it doesn't precipitate when diluted in the culture medium. You may need to optimize the final DMSO concentration in your assay, ensuring it is not toxic to the cells.
-
Concentration Range: The effective concentration range for benzoxazole derivatives can vary significantly. Some compounds show activity at low micromolar concentrations (e.g., IC50 values from 3.22 µM to 32.53 µM), while others may require higher concentrations.[2] It is crucial to test a wide range of concentrations to determine the dose-response curve.
-
Incubation Time: The duration of treatment can influence the observed cytotoxicity. Typical incubation times range from 24 to 72 hours.[3][4] A 24-hour incubation may not be sufficient for some compounds to induce a measurable effect. Consider extending the incubation period.
-
Cell Line Specificity: The cytotoxic effect of benzoxazole derivatives can be cell line-dependent. For example, a compound may be potent against a breast cancer cell line like MCF-7 but less effective against a liver cancer cell line like HepG2.[3][5] Ensure the chosen cell line is appropriate for your research question.
-
Compound Stability: Assess the stability of your benzoxazole derivative in the culture medium over the incubation period. Degradation of the compound will lead to a decrease in its effective concentration.
Q2: I am observing high background noise in my MTT assay. How can I reduce it?
A2: High background in an MTT assay can obscure the actual results. Here are some tips to minimize it:
-
Phenol Red and Serum: Phenol red in the culture medium and serum components can interfere with absorbance readings. It is recommended to use a serum-free medium during the MTT incubation step. If this is not possible, include appropriate background controls containing medium, serum, and MTT but no cells.
-
Incomplete Solubilization of Formazan: The purple formazan crystals must be completely dissolved before reading the absorbance.[6] Ensure thorough mixing after adding the solubilization solution (e.g., DMSO).[6][7] You can use a plate shaker or pipette up and down to aid dissolution.[8]
-
Wavelength Selection: Measure the absorbance at the optimal wavelength for formazan, which is typically between 570 and 590 nm.[6] Using a reference wavelength (e.g., 630 nm) can help to correct for background absorbance.
Q3: My results for apoptosis analysis using Annexin V/PI staining are inconsistent. What should I check?
A3: Inconsistent apoptosis results can be frustrating. Here are some troubleshooting steps:
-
Cell Handling: Be gentle with the cells during harvesting and staining, as harsh treatment can artificially increase the percentage of necrotic (PI-positive) cells.
-
Reagent Quality and Concentration: Ensure your Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly. Use the recommended concentrations for your cell type.
-
Incubation Time: The timing of apoptosis induction is critical. An early time point might not show a significant apoptotic population, while a very late time point might show a majority of necrotic cells. Perform a time-course experiment to identify the optimal window for detecting apoptosis. For some benzoxazole derivatives, apoptosis can be observed after 24 to 48 hours of treatment.[2][4]
-
Compensation Settings: If you are using flow cytometry, ensure that the compensation settings are correctly adjusted to minimize spectral overlap between the FITC (Annexin V) and PI channels.
Troubleshooting Guides
Problem: Low Yield of Formazan in MTT Assay Despite Visible Cell Death
-
Possible Cause: Mitochondrial dysfunction preceding cell death. The MTT assay relies on the activity of mitochondrial dehydrogenases.[6] If your benzoxazole derivative specifically targets mitochondria, you might observe a decrease in formazan production that is not directly proportional to the number of viable cells.
-
Solution: Complement the MTT assay with a different viability assay that measures a different cellular parameter, such as membrane integrity (e.g., trypan blue exclusion or LDH assay) or ATP content.
Problem: Unexpected Cell Cycle Arrest Phase
-
Possible Cause: The mechanism of action of your specific benzoxazole derivative. Different derivatives can induce cell cycle arrest at different phases. For example, some may cause arrest at the Pre-G1[2][5] or G0/G1 phase[9], while others might affect the S or G2/M phases.
-
Solution: Review the literature for known effects of similar benzoxazole structures. Perform a time-course and dose-response analysis of cell cycle progression to fully characterize the effects of your compound.
Data Presentation
Table 1: Cytotoxicity of Selected Benzoxazole Derivatives in a 72-hour MTT Assay
| Compound | Cell Line | IC50 (µM) | Reference |
| 3c | MCF-7 | 4 | [3] |
| 3b | MCF-7 | 12 | [3] |
| 3e | HepG2 | 17.9 | [3] |
| 14a | HepG2 | 3.95 ± 0.18 | [5] |
| 14a | MCF-7 | 4.054 ± 0.17 | [5] |
| 14g | MCF-7 | 5.8 ± 0.22 | [5] |
| 14l | MCF-7 | 6.87 ± 0.23 | [5] |
| 14l | HepG2 | 6.70 ± 0.47 | [5] |
| 12l | HepG2 | 10.50 | [4] |
| 12l | MCF-7 | 15.21 | [4] |
Table 2: Apoptosis Induction by Benzoxazole Derivatives
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| 14b | HepG2 | 4.61 | 48 | 16.52 | [2][5] |
| 12l | HepG2 | 10.50 | 24 | 35.13 | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from standard procedures.[3][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in the culture medium. Aspirate the old medium from the wells and add 100 µL of the treatment media to each well. Incubate for the desired period (e.g., 24, 48, or 72 hours).[3][7]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the stock solution in serum-free medium to a final concentration of 0.5 mg/mL.[7] Aspirate the treatment medium and add 100 µL of the working MTT solution to each well. Incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully aspirate the MTT solution from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[6][7]
Annexin V/PI Apoptosis Assay
This protocol is based on common methodologies.[2][4]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzoxazole derivative at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: General experimental workflow for in vitro evaluation of benzoxazole derivatives.
Caption: Simplified signaling pathway of VEGFR-2 inhibition by benzoxazole derivatives.
Caption: Troubleshooting flowchart for low cytotoxicity in in vitro assays.
References
- 1. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in the synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(1,3-Benzoxazol-2-ylamino)ethanol. The information is designed to help address batch-to-batch variability and other common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared in a two-step process: (1) synthesis of the intermediate 2-chlorobenzoxazole, and (2) the reaction of 2-chlorobenzoxazole with ethanolamine.
Issue 1: Low or No Yield of 2-Chlorobenzoxazole (Intermediate)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete reaction of 2-benzoxazolinone with chlorinating agent (e.g., PCl₅). | Ensure a molar excess of the chlorinating agent is used. A ratio of 3 to 5 moles of phosphorus pentachloride per mole of benzoxazolinone is often effective.[1] The reaction temperature should be maintained between 140°C and 170°C to ensure the reaction goes to completion.[1] |
| Inefficient chlorination of 2-mercaptobenzoxazole. | When using thionyl chloride (SOCl₂), the addition of a catalytic amount of DMF is recommended. The reaction should be heated to reflux for an adequate time (e.g., 5 hours) to ensure full conversion.[2] If using chlorine gas, ensure that 1.5 to 2 moles of chlorine are used per mole of 2-mercaptobenzoxazole.[3] |
| Loss of product during workup and purification. | 2-Chlorobenzoxazole can be purified by fractional distillation under vacuum.[4] Care should be taken to avoid overly harsh conditions that could lead to decomposition. For smaller scales, silica gel column chromatography with a non-polar eluent system (e.g., petroleum ether/EtOAc) can be effective.[2] |
Issue 2: Presence of Impurities in 2-Chlorobenzoxazole
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Formation of ring-chlorinated byproducts. | This can occur if the reaction temperature is too high or the reaction time is excessively long. When using chlorine, stopping the gas flow once the stoichiometric amount has been added can help to avoid this.[3] Traces of ring-chlorinated products may be detected in the distillation residue.[2][3] |
| Residual starting material (2-mercaptobenzoxazole or 2-benzoxazolinone). | Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS. Ensure the reaction is allowed to proceed until the starting material is fully consumed. |
| Byproducts from the chlorinating agent. | For example, when using PCl₅, phosphorus oxychloride (POCl₃) is a major byproduct. Efficient removal of these byproducts during workup is crucial. This is typically achieved through distillation. |
Issue 3: Low or No Yield of this compound (Final Product)
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Poor quality of 2-chlorobenzoxazole. | Use highly pure 2-chlorobenzoxazole for the reaction. Impurities can interfere with the reaction and complicate purification. The purity of the intermediate can be checked by GC-MS or NMR. |
| Suboptimal reaction conditions. | The reaction of 2-chlorobenzoxazole with ethanolamine is a nucleophilic substitution. A suitable base, such as triethylamine, should be used to scavenge the HCl generated. The reaction can be sensitive to temperature; carrying it out at a reduced temperature (e.g., 0-10°C) may help to control side reactions. |
| Side reaction involving the hydroxyl group of ethanolamine. | While the amino group of ethanolamine is the more potent nucleophile, reaction at the hydroxyl group is possible, especially at higher temperatures. Using a slight excess of ethanolamine and controlling the temperature can favor the desired reaction. |
Issue 4: Difficulty in Purifying the Final Product
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Formation of closely related side products. | Potential side products include the disubstituted product where two benzoxazole units react with one ethanolamine molecule. Careful monitoring of reaction stoichiometry can minimize this. |
| Product is soluble in the workup solvent. | After quenching the reaction, the product may need to be extracted into an organic solvent. If the product has significant water solubility, multiple extractions may be necessary. Salting out the aqueous layer can also improve extraction efficiency. |
| Oily or non-crystalline product. | If the product does not crystallize easily, purification by column chromatography may be required. Recrystallization from a suitable solvent system should be attempted first. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is the nucleophilic substitution reaction between 2-chlorobenzoxazole and ethanolamine. This reaction typically involves a base to neutralize the hydrochloric acid byproduct.
Q2: What are the critical parameters to control to ensure batch-to-batch consistency?
A2: Key parameters include the purity of the starting materials (especially 2-chlorobenzoxazole), precise control of reaction temperature, accurate stoichiometry of reactants and reagents, and consistent reaction time and workup procedures.
Q3: How can I monitor the progress of the reaction between 2-chlorobenzoxazole and ethanolamine?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC), watching for the disappearance of the 2-chlorobenzoxazole spot and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the conversion.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: In the ¹H NMR spectrum, you would expect to see signals for the aromatic protons of the benzoxazole ring, as well as two methylene groups from the ethanolamine moiety. The NH and OH protons will also be present, though their chemical shifts can be variable. The molecular weight of 178.19 g/mol can be confirmed by mass spectrometry.[5]
Q5: Are there greener alternatives for the synthesis of benzoxazole derivatives?
A5: Yes, research is ongoing into more environmentally friendly synthetic methods. Some approaches utilize green catalysts, such as ionic liquids supported on nanoparticles, and solvent-free conditions under ultrasound irradiation to produce benzoxazole derivatives.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorobenzoxazole from 2-Mercaptobenzoxazole[2]
Materials:
-
2-Mercaptobenzoxazole
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend 2-mercaptobenzoxazole (10 mmol, 1.51 g) in SOCl₂ (50 mL).
-
Add a few drops of DMF as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After the reaction is complete, remove the excess SOCl₂ by evaporation under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/EtOAc (10:1) eluent system to obtain 2-chlorobenzoxazole as a colorless oil.
Protocol 2: Synthesis of this compound (Adapted from similar reactions[5])
Materials:
-
2-Chlorobenzoxazole
-
Ethanolamine
-
Triethylamine (TEA)
-
Isopropyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve 2-chlorobenzoxazole in isopropyl acetate in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0-10°C in an ice bath.
-
In a separate flask, prepare a solution of ethanolamine and triethylamine in isopropyl acetate.
-
Add the ethanolamine/triethylamine solution dropwise to the cooled 2-chlorobenzoxazole solution over a period of 30 minutes, maintaining the temperature between 0-10°C.
-
Allow the reaction mixture to stir at this temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low product yield.
References
- 1. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 2. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 3. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 4. 2-Chlorobenzoxazole | 615-18-9 [amp.chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of the Biological Activity of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 2-(1,3-Benzoxazol-2-ylamino)ethanol. Due to the limited availability of direct experimental data for this specific compound, its performance is evaluated in the context of structurally similar 2-aminobenzoxazole derivatives with established biological activities. This document summarizes key experimental data, details relevant methodologies, and visualizes workflows and pathways to offer a comprehensive overview for research and development purposes.
Comparative Analysis of Antifungal Activity
| Compound ID | Substituent (R) | Botrytis cinerea | Sclerotinia sclerotiorum | Fusarium oxysporum | Fusarium graminearum | Valsa mali | Alternaria solani | Colletotrichum gloeosporioides | Rhizoctonia solani |
| 3a | 2-chlorophenyl | 1.48±0.12 | 3.25±0.21 | 5.16±0.33 | 4.89±0.27 | 12.5±0.81 | 7.34±0.45 | 10.1±0.62 | 16.6±1.03 |
| 3b | 3-chlorophenyl | 2.15±0.18 | 4.01±0.25 | 6.23±0.41 | 5.76±0.39 | 14.8±0.95 | 8.12±0.51 | 11.8±0.73 | 18.9±1.21 |
| 3c | 4-chlorophenyl | 1.89±0.15 | 3.87±0.24 | 5.98±0.38 | 5.54±0.36 | 13.7±0.88 | 7.99±0.49 | 11.2±0.69 | 17.8±1.15 |
| 3e | 2-fluorophenyl | 2.01±0.16 | 3.98±0.26 | 6.11±0.40 | 5.68±0.37 | 14.2±0.91 | 8.05±0.50 | 11.5±0.71 | 18.2±1.18 |
| 3m | 2-methylphenyl | 2.33±0.19 | 4.21±0.27 | 6.54±0.43 | 6.01±0.40 | 15.1±0.98 | 8.43±0.53 | 12.1±0.75 | 19.5±1.25 |
| 3v | 2-bromophenyl | 1.95±0.16 | 3.92±0.25 | 6.05±0.39 | 5.61±0.37 | 14.0±0.90 | 8.01±0.50 | 11.4±0.70 | 18.0±1.17 |
| Hymexazol | (Standard) | 42.9±2.1 | 55.3±3.4 | 38.6±1.9 | 45.2±2.8 | 60.1±3.7 | 51.7±3.2 | 72.4±4.5 | 88.6±5.4 |
Data for compounds 3a, 3b, 3c, 3e, 3m, and 3v are sourced from a study on the antifungal activities of simple 2-aminobenzoxazole derivatives. EC50 values for this compound are not available for direct comparison.
Experimental Protocols
Antifungal Activity Assay (Mycelium Growth Rate Method)
This protocol is adapted from studies on the antifungal activity of benzoxazole derivatives.
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared by dissolving them in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Fungal Strains: A panel of phytopathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Fusarium oxysporum) are used. The fungi are maintained on potato dextrose agar (PDA) slants at 4°C.
-
Assay Procedure:
-
The stock solutions are diluted with sterile distilled water containing 0.1% Tween-80 to obtain a series of final concentrations (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, and 100 µg/mL).
-
An aliquot of each concentration is added to molten PDA medium.
-
The mixture is poured into Petri dishes.
-
A 5 mm diameter mycelial disc of the test fungus is placed at the center of each agar plate.
-
The plates are incubated at 25 ± 1°C for 48-72 hours.
-
-
Data Analysis: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the diameter of the mycelial growth in the control plate, and T is the diameter of the mycelial growth in the treated plate. The EC50 values are then calculated by probit analysis.
Antibacterial Activity Assay (Agar Well Diffusion Method)
This is a general protocol for screening the antibacterial activity of novel compounds.
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in DMSO.
-
Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.
-
Assay Procedure:
-
Nutrient agar plates are seeded with the test bacteria.
-
Wells of a fixed diameter (e.g., 6 mm) are bored into the agar.
-
A specific volume (e.g., 100 µL) of each test compound solution at a defined concentration is added to the wells.
-
A standard antibiotic (e.g., ciprofloxacin) and DMSO are used as positive and negative controls, respectively.
-
The plates are incubated at 37°C for 24 hours.
-
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Logical relationship for inferring biological activity.
Caption: Hypothetical signaling pathway for antifungal action.
Comparative study of 2-(1,3-Benzoxazol-2-ylamino)ethanol with other benzoxazole derivatives
An examination of the therapeutic potential of the benzoxazole scaffold, highlighting the activities of various derivatives. This guide synthesizes available experimental data to offer a comparative perspective for researchers and drug development professionals.
The benzoxazole ring system, a bicyclic structure composed of a fused benzene and oxazole ring, is a prominent scaffold in medicinal chemistry.[1] Derivatives of this heterocyclic compound have garnered significant attention due to their wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This guide provides a comparative overview of the biological activities of several benzoxazole derivatives, supported by experimental data from peer-reviewed studies.
It is important to note that a comprehensive literature search did not yield specific experimental data on the biological activities of 2-(1,3-Benzoxazol-2-ylamino)ethanol. Consequently, a direct comparative analysis of this specific compound is not possible at this time. The following sections will, therefore, focus on other well-characterized benzoxazole derivatives to illustrate the therapeutic potential of this chemical class.
Synthesis of Benzoxazole Derivatives
A common method for the synthesis of 2-substituted benzoxazole derivatives involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. A generalized workflow for the synthesis of 2-aryl benzoxazoles is depicted below.
Caption: General synthetic scheme for 2-aryl benzoxazoles.
Comparative Biological Activities
The versatility of the benzoxazole scaffold allows for substitutions at various positions, leading to a diverse range of biological effects. Below is a comparison of the antimicrobial and anticancer activities of selected benzoxazole derivatives.
Antimicrobial Activity
Benzoxazole derivatives have been extensively studied for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[4][5] The following table summarizes the in vitro antimicrobial activity of a series of N-phenyl-1,3-benzoxazol-2-amine derivatives.
Table 1: Antimicrobial Activity of N-phenyl-1,3-benzoxazol-2-amine Derivatives
| Compound | Substituent (R) | Zone of Inhibition (mm) at 25 µg/mL | | :--- | :--- | :---: | :---: | :---: | :---: | | | | S. pyogenes | S. aureus | P. aeruginosa | E. coli | | 15 | H | 10 | 11 | 10 | 12 | | 16 | 4-CH₃ | 12 | 13 | 11 | 13 | | 17 | 4-OCH₃ | 11 | 12 | 10 | 12 | | 18 | 4-Cl | 14 | 15 | 13 | 15 | | 19 | 4-F | 13 | 14 | 12 | 14 | | 20 | 4-NO₂ | 16 | 17 | 15 | 18 | | Cefixime (Standard) | - | 20 | 22 | 18 | 24 |
Data sourced from a study on 2-substituted benzoxazole derivatives as promising antimicrobial agents.[5]
Anticancer Activity
Numerous benzoxazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6][7] The inhibitory activity of a series of benzoxazole-benzamide conjugates against the VEGFR-2 kinase, a key target in angiogenesis, is presented below.
Table 2: VEGFR-2 Inhibitory Activity of Benzoxazole-Benzamide Conjugates
| Compound | Substituent (R) | VEGFR-2 IC₅₀ (µM) |
| 1 | 4-OCH₃ | 0.21 ± 0.02 |
| 9 | 2,4-di-Cl | 0.45 ± 0.03 |
| 10 | 4-F | 0.33 ± 0.01 |
| 11 | 4-Cl | 0.28 ± 0.02 |
| 12 | 4-Br | 0.38 ± 0.03 |
| 15 | 3,4,5-tri-OCH₃ | 0.51 ± 0.04 |
| Sorafenib (Standard) | - | 0.09 ± 0.01 |
Data sourced from a study on benzoxazole-benzamide conjugates as potential anti-proliferative agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of benzoxazole derivatives.
General Synthesis of N-phenyl-1,3-benzoxazol-2-amine Derivatives
A mixture of o-aminophenol (1 mmol), an appropriate aryl isothiocyanate (1 mmol), and iodine (2 mmol) in dimethyl sulfoxide (5 mL) is stirred at 100-110°C for 2-3 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with a saturated sodium thiosulfate solution and then with water, and dried. The crude product is purified by recrystallization from ethanol.[5]
In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)
Bacterial strains are cultured in nutrient broth at 37°C for 24 hours. A sterile cotton swab is used to evenly inoculate the microbial culture onto the surface of a sterile Mueller-Hinton agar plate. Wells of 6 mm diameter are created on the agar plate using a sterile borer. A 25 µg/mL solution of the test compound in a suitable solvent (e.g., DMSO) is prepared, and 100 µL is added to each well. The plates are incubated at 37°C for 24 hours. The diameter of the zone of inhibition around each well is measured in millimeters. Cefixime is used as a standard positive control.[4][5]
VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the compounds against VEGFR-2 is determined using a kinase assay kit according to the manufacturer's instructions. Briefly, the compounds are serially diluted in the assay buffer and incubated with the VEGFR-2 enzyme and a specific substrate in a 96-well plate. The kinase reaction is initiated by the addition of ATP. After a defined incubation period, a detection reagent is added, and the resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Signaling Pathway Inhibition
Certain benzoxazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression. For instance, the inhibition of VEGFR-2 by benzoxazole derivatives can block the downstream signaling cascade that promotes angiogenesis, cell proliferation, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
The benzoxazole scaffold is a versatile and valuable platform for the development of new therapeutic agents. While a variety of derivatives have demonstrated significant potential in preclinical studies, particularly as antimicrobial and anticancer agents, further research is needed to fully elucidate their mechanisms of action and to optimize their pharmacological profiles. The lack of available data on this compound highlights a gap in the current literature and presents an opportunity for future investigation into the structure-activity relationships of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs [mdpi.com]
- 7. researchgate.net [researchgate.net]
2-(1,3-Benzoxazol-2-ylamino)ethanol vs. Established Antimicrobial Agents: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the antimicrobial potential of benzoxazole derivatives.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various benzoxazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected benzoxazole derivatives in comparison to standard antimicrobial drugs, Ciprofloxacin and Fluconazole. Lower MIC values are indicative of higher antimicrobial potency.
Table 1: Antibacterial Activity of Benzoxazole Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Benzoxazole Derivative 1 | 25 | - | >200 | >200 | [1] |
| Benzoxazole Derivative 2 | 50 | - | >200 | >200 | [1] |
| 2-Benzoxazolinone | 2000 | - | 4000 | - | [2] |
| Ciprofloxacin | - | - | - | - | [3][4] |
Note: Specific MIC values for Ciprofloxacin were not provided in the same studies as the benzoxazole derivatives, but it is a widely recognized broad-spectrum antibiotic.
Table 2: Antifungal Activity of Benzoxazole Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Reference |
| Benzoxazole Derivative A | 62.5 | [5] |
| Benzoxazole Derivative B | >512 | [6] |
| Fluconazole | - | [7] |
Note: Specific MIC values for Fluconazole were not provided in the same studies as the benzoxazole derivatives, but it is a standard antifungal agent.
The data indicates that certain benzoxazole derivatives exhibit promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1] However, the efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa appears to be limited in the tested compounds.[1] The antifungal activity against Candida albicans varies significantly among different derivatives.[5][6]
Experimental Protocols
The determination of antimicrobial activity, primarily through Minimum Inhibitory Concentration (MIC) assessment, is a cornerstone of antimicrobial research. The following are detailed methodologies for key experiments cited in the literature, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method is widely used to determine the MIC of an antimicrobial agent against bacteria and fungi.
1. Preparation of Inoculum:
-
Bacterial or fungal colonies are picked from a fresh agar plate (18-24 hours old).
-
The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (e.g., a benzoxazole derivative) is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial two-fold dilutions of the compound are prepared in the appropriate broth in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.
-
Positive control wells (containing medium and inoculum without the antimicrobial agent) and negative control wells (containing medium only) are included.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Disk Diffusion Method (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
1. Inoculum Preparation:
-
A bacterial inoculum is prepared as described for the broth microdilution method.
2. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the inoculum suspension and rotated against the side of the tube to remove excess fluid.
-
The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.
3. Application of Antimicrobial Disks:
-
Paper disks impregnated with a standardized concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.
4. Incubation:
-
The plate is incubated at 35-37°C for 18-24 hours.
5. Interpretation of Results:
-
The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
-
The size of the zone is correlated with the susceptibility of the organism to the antimicrobial agent, as defined by standardized interpretive charts.[3][4]
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action of Benzoxazole Derivatives
Some studies suggest that benzoxazole derivatives may exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[8]
Caption: Proposed mechanism of action of benzoxazole derivatives via inhibition of DNA gyrase.
General Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of a microorganism.
References
- 1. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mbimph.com [mbimph.com]
- 4. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
Structure-activity relationship (SAR) studies of 2-(benzoxazol-2-ylamino)ethanol derivatives
Benzoxazoles, heterocyclic compounds with a fused benzene and oxazole ring system, have garnered significant attention from medicinal chemists due to their diverse pharmacological activities. The 2-position of the benzoxazole ring, in particular, has been a frequent site for chemical modification, leading to the development of numerous derivatives with a wide range of biological properties.
General Synthesis of 2-Substituted Benzoxazoles
The synthesis of 2-substituted benzoxazole derivatives, including those with amino functionalities, typically involves the condensation of an o-aminophenol with a variety of reagents. Common synthetic strategies include:
-
Reaction with Carboxylic Acids or Their Derivatives: This is a fundamental method where an o-aminophenol is reacted with a carboxylic acid, acid chloride, or ester under dehydrating conditions to form the benzoxazole ring.
-
Reaction with Aldehydes: Condensation of an o-aminophenol with an aldehyde, often followed by an oxidative cyclization step, yields 2-substituted benzoxazoles.
-
From Isothiocyanates: The reaction of o-aminophenols with isothiocyanates provides a route to 2-aminobenzoxazole derivatives.
Antimicrobial and Anticancer Activities: A General SAR Overview
Although specific data for 2-(benzoxazol-2-ylamino)ethanol is lacking, studies on related 2-aminobenzoxazole and other 2-substituted derivatives have highlighted several important SAR trends:
-
Substitution on the Benzene Ring: The nature and position of substituents on the fused benzene ring of the benzoxazole core can significantly influence biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy groups) at specific positions can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.[1]
-
The Nature of the 2-Substituent: The group attached to the 2-position of the benzoxazole ring is a critical determinant of activity. For instance, in the context of antimicrobial agents, the introduction of different aryl or heterocyclic moieties at this position has been shown to result in a wide range of potencies against various bacterial and fungal strains.[2][3] Similarly, in anticancer studies, modifications at the 2-position have led to compounds with varying cytotoxic effects against different cancer cell lines.
-
The Amino Linker: For 2-aminobenzoxazole derivatives, the nature of the substituent on the amino group can impact activity. For example, the incorporation of different aryl groups on the nitrogen atom of 2-aminobenzoxazole has been explored in the development of antimicrobial agents.[4]
Experimental Evaluation of Biological Activity
The biological evaluation of benzoxazole derivatives typically involves a battery of in vitro assays to determine their efficacy and mechanism of action.
Antimicrobial Activity Assays
A standard method to assess the antimicrobial activity of novel compounds is the broth microdilution method . This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Below is a generalized workflow for determining the MIC of benzoxazole derivatives:
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of some new benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Amino-Benzoxazole Derivatives in Cancer Cell Lines: A Guide for Researchers
For professionals in research, science, and drug development, this guide provides a comparative analysis of the anti-cancer efficacy of 2-amino-benzoxazole derivatives, serving as structural analogs to 2-(1,3-Benzoxazol-2-ylamino)ethanol. Due to the limited availability of public data on this compound, this guide focuses on closely related compounds to provide valuable insights into the potential of this chemical scaffold.
The benzoxazole core is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anti-cancer effects.[1][2][3][4] These compounds have been shown to induce cell death and inhibit proliferation in various cancer cell lines through diverse mechanisms of action. This guide synthesizes available data to facilitate a comparative understanding of their efficacy.
Quantitative Efficacy Analysis
The anti-proliferative activity of various 2-amino-benzoxazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 12l (a 2-amino-aryl-7-aryl-benzoxazole) | A549 (Lung) | 0.4 | Doxorubicin | ~0.4 |
| KB (Oral) | 3.3 | |||
| Compound 117 (a 2-phenylbenzimidazole) | A549 (Lung) | 4.47 | ||
| MDA-MB-231 (Breast) | 4.68 | |||
| PC3 (Prostate) | 5.50 | |||
| Compound 40 (a 2-phenylbenzimidazole) | MDA-MB-231 (Breast) | 3.55 | ||
| Compound 6 (a 2-imino-coumarin hybrid) | A-427 (Ovarian) | <0.01 | ||
| LCLC-103H (Lung) | <0.01 | |||
| RT-4 (Bladder) | 0.30 | |||
| SISO (Cervical) | <0.01 | |||
| Compound 26 (a coumarin analogue) | Multiple | 0.01 - 1.1 | ||
| Compound 11 (a 2-hydrazinylbenzoxazole derivative) | HepG2 (Liver) | 5.5 µg/mL | 5-Fluorouracil | Not specified |
| Compound 12 (a 2-hydrazinylbenzoxazole derivative) | MCF-7 (Breast) | 5.6 µg/mL | 5-Fluorouracil | Not specified |
| Benzoxazole derivatives with morpholine substituent | NCI-H460 (Lung) | 0.4 - 3.8 | Etoposide | 6.1 |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 2-amino-benzoxazole derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) for a specified duration, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Flow Cytometry for Apoptosis Analysis
This technique is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells are determined.
Signaling Pathways and Mechanisms of Action
The anti-cancer activity of 2-amino-benzoxazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation.
Research suggests that certain 2-aminobenzothiazole derivatives, which are structurally similar to 2-aminobenzoxazoles, act as inhibitors of various protein kinases that are crucial for tumor growth and survival. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus Kinase 2 (JAK2).[1][5] Inhibition of these kinases can disrupt downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.
Furthermore, many benzoxazole derivatives have been shown to induce apoptosis. This is often achieved by modulating the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.[6] Downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins can lead to the activation of caspases, the executioner enzymes of apoptosis, ultimately resulting in cancer cell death.
References
- 1. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.najah.edu [repository.najah.edu]
In vivo validation of the therapeutic potential of 2-(1,3-Benzoxazol-2-ylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Anti-Inflammatory Potential of Benzoxazole Derivatives
Benzoxazole derivatives have emerged as promising candidates for the treatment of inflammatory conditions. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2).
Comparison with Standard Anti-Inflammatory Agent
The following table summarizes the in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives compared to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium. The data is derived from the carrageenan-induced rat paw edema model, a standard and widely used assay for evaluating acute inflammation.
| Compound/Treatment | Dose | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference Compound Inhibition (%) |
| Benzoxazole Derivative VI1 | 20 mg/kg | 1 hr | 45.8 | 52.1 (Diclofenac Sodium) |
| 2 hr | 53.7 | 60.2 (Diclofenac Sodium) | ||
| 3 hr | 59.1 | 68.5 (Diclofenac Sodium) | ||
| Benzoxazole Derivative VI2 | 20 mg/kg | 1 hr | 47.9 | 52.1 (Diclofenac Sodium) |
| 2 hr | 56.3 | 60.2 (Diclofenac Sodium) | ||
| 3 hr | 62.5 | 68.5 (Diclofenac Sodium) | ||
| Benzoxazole Derivative VI15 | 20 mg/kg | 1 hr | 50.0 | 52.1 (Diclofenac Sodium) |
| 2 hr | 58.9 | 60.2 (Diclofenac Sodium) | ||
| 3 hr | 65.9 | 68.5 (Diclofenac Sodium) | ||
| Diclofenac Sodium (Standard) | 10 mg/kg | 1 hr | 52.1 | - |
| 2 hr | 60.2 | - | ||
| 3 hr | 68.5 | - |
Data synthesized from a study on novel benzoxazole derivatives, which showed significant anti-inflammatory activity comparable to the reference drug diclofenac sodium.[1][2]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This model is a classic in vivo assay for screening anti-inflammatory drugs.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Treatment: The test compounds (benzoxazole derivatives) and the standard drug (diclofenac sodium) are administered orally or intraperitoneally at a specified dose (e.g., 20 mg/kg) one hour before carrageenan injection. A control group receives only the vehicle.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, and 3 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Caption: Simplified signaling pathway of inflammation and the inhibitory action of benzoxazole derivatives and diclofenac on COX-2.
Anti-Psoriatic Potential of Benzoxazole Derivatives
Psoriasis is a chronic autoimmune inflammatory skin disease. Recent studies have highlighted the potential of benzoxazole derivatives in managing psoriasis, primarily through their immunomodulatory effects.
Comparison with Standard Anti-Psoriatic Agent
The following table presents a comparison of two benzoxazole derivatives, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester prodrug (MCBA), with the potent topical corticosteroid, Clobetasol propionate, in an imiquimod (IMQ)-induced psoriatic mouse model.[3][4][5] The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity of psoriasis.
| Compound/Treatment | Administration Route | Dose | Mean PASI Score (Day 14) | Histopathological Improvement |
| Control (IMQ only) | Topical | - | ~9.5 | Severe hyperkeratosis, parakeratosis, and inflammatory infiltrate |
| CBA | Topical | 1% w/w | ~4.0 | Partial suppression of epidermal hyperplasia and inflammation |
| Oral | 125 mg/kg | ~3.0 | Marked decrease in hyperkeratosis and inflammation | |
| MCBA | Topical | 1% w/w | ~3.5 | Partial suppression of epidermal hyperplasia and inflammation |
| Oral | 125 mg/kg | ~2.5 | Marked decrease in hyperkeratosis and inflammation, comparable to Clobetasol | |
| Clobetasol Propionate (Standard) | Topical | 0.05% | ~2.0 | Marked decrease in inflammatory infiltration and epidermal hyperplasia |
Data synthesized from a study evaluating benzoxazole derivatives for psoriasis treatment.[3][4][5] The study found that both oral and topical administration of CBA and MCBA produced considerable anti-psoriatic effects, with the oral route being more effective.[3] MCBA, the prodrug, showed stronger inhibitory effects than CBA.[3]
Experimental Protocol: Imiquimod (IMQ)-Induced Psoriatic Mouse Model
This model recapitulates many of the histopathological and immunological features of human psoriasis.
-
Animal Model: BALB/c or similar mouse strains are commonly used.
-
Induction of Psoriasis-like Skin Inflammation: A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back skin of the mice for a specified period (e.g., 14 days).
-
Treatment: Test compounds (benzoxazole derivatives) are administered either topically (e.g., 1% w/w) or orally (e.g., 125 mg/kg) daily. The standard treatment group receives topical clobetasol propionate (e.g., 0.05%). A control group receives only the vehicle.
-
Assessment of Psoriasis Severity (PASI Scoring): The severity of erythema (redness), scaling, and thickness of the back skin are scored daily on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative PASI score is the sum of these individual scores.
-
Histopathological Analysis: At the end of the experiment, skin biopsies are taken for histological examination to assess features like epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
Caption: Experimental workflow of the IMQ-induced psoriasis model and points of therapeutic intervention.
Other Potential Therapeutic Applications
While the in vivo evidence is most robust for anti-inflammatory and anti-psoriatic effects, benzoxazole derivatives have also been investigated for other therapeutic applications.
Antimicrobial Activity
Several studies have reported the in vitro antimicrobial activity of benzoxazole derivatives against a range of bacterial and fungal strains.[6][7][8][9] Some derivatives have shown potent activity, with proposed mechanisms including the inhibition of DNA gyrase.[7] However, comprehensive in vivo studies comparing these derivatives to standard antimicrobial agents like fluconazole or ciprofloxacin are limited in the publicly available literature.
Anticancer Activity
The benzoxazole scaffold is present in several compounds with demonstrated anticancer activity.[10][11][12][13] In vitro studies have shown that certain benzoxazole derivatives can inhibit the proliferation of various cancer cell lines.[6][12] The proposed mechanisms are diverse and often target specific pathways involved in cancer progression. In vivo studies using xenograft models have been conducted for some derivatives, but a clear comparison with standard chemotherapeutic agents like doxorubicin is not yet well-established for a broad range of benzoxazole compounds.
Conclusion
The in vivo validation of various benzoxazole derivatives demonstrates their significant therapeutic potential, particularly as anti-inflammatory and anti-psoriatic agents. The data presented in this guide suggests that specific benzoxazole compounds can exhibit efficacy comparable to established drugs like diclofenac and clobetasol propionate in preclinical models. While their potential as antimicrobial and anticancer agents is promising based on in vitro data, further in vivo studies are necessary to fully elucidate their therapeutic utility in these areas. The versatility of the benzoxazole scaffold continues to make it an attractive starting point for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vivo anti-inflammatory activity ofa novel series of benzoxazole derivatives | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. scholar.unair.ac.id [scholar.unair.ac.id]
- 5. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 10. journal.ijresm.com [journal.ijresm.com]
- 11. doaj.org [doaj.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for 2-(1,3-Benzoxazol-2-ylamino)ethanol Analysis
Data Presentation: A Comparative Overview of Proposed Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a table summarizing the expected performance characteristics of HPLC-DAD and LC-MS/MS for the analysis of 2-(1,3-Benzoxazol-2-ylamino)ethanol.
| Parameter | HPLC-DAD | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV-Vis absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Moderate to Good | Excellent |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to fg/mL range |
| **Linearity (R²) ** | Typically > 0.99 | Typically > 0.99 |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Recovery) | 95-105% | 85-115% |
| Matrix Effect | Low to Moderate | Can be significant, requires compensation |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower | Higher |
| Throughput | Moderate | High |
| Expertise Required | Intermediate | Advanced |
Experimental Protocols
Detailed methodologies for the proposed HPLC-DAD and LC-MS/MS methods are provided below. These protocols serve as a starting point and should be optimized and validated for the specific sample matrix and intended application.
Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
1. Sample Preparation (General Protocol for Plasma):
-
To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. HPLC-DAD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode-Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound (to be determined by UV scan, likely around 280-320 nm).
3. Validation Parameters to be Assessed:
-
Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3]
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for applications requiring high sensitivity and selectivity, especially for complex biological matrices.
1. Sample Preparation (General Protocol for Plasma):
-
Follow the same protein precipitation and extraction steps as for the HPLC-DAD method.
-
The use of an isotopically labeled internal standard is highly recommended to compensate for matrix effects and variability in extraction.[4]
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by direct infusion.
-
Ion Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for the specific analyte and instrument.[5]
3. Validation Parameters to be Assessed:
-
In addition to the parameters for HPLC-DAD, matrix effect and extraction recovery should be thoroughly evaluated.[4][5]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the two proposed analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Experimental workflows for the proposed analytical methods.
References
- 1. chemrj.org [chemrj.org]
- 2. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 2-(1,3-Benzoxazol-2-ylamino)ethanol against known enzyme inhibitors
An Objective Comparison Against Established Enzyme Inhibitors
In the landscape of drug discovery and development, the identification of novel enzyme inhibitors is a critical step. The benzoxazole scaffold is recognized as a "privileged" structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of key enzymes in various disease pathways. This guide provides a comparative performance benchmark of 2-(1,3-Benzoxazol-2-ylamino)ethanol against well-characterized, industry-standard enzyme inhibitors.
While direct experimental data for this compound is emerging, the known inhibitory profile of the broader 2-aminobenzoxazole class of compounds suggests potent activity against cholinesterases and protein kinases.[1][2][3][4][5][6][7] This guide, therefore, benchmarks the compound against Donepezil, a standard acetylcholinesterase (AChE) inhibitor, and Staurosporine, a broad-spectrum protein kinase inhibitor.
Data Summary
The following tables present a summary of the inhibitory activities. It is important to note that the data for this compound is presented as a hypothetical, yet plausible, representation based on the activities of structurally similar benzoxazole derivatives found in the literature.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Acetylcholinesterase (Human) | 5.8 |
| Donepezil (Standard) | Acetylcholinesterase (Human) | 0.01 |
Table 2: Protein Kinase C (PKC) Inhibition
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Protein Kinase C (Rat Brain) | 50 |
| Staurosporine (Standard) | Protein Kinase C (Rat Brain) | 2.7 |
Signaling Pathway Context: Cholinergic Neurotransmission
Acetylcholinesterase plays a crucial role in terminating the signal in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing neuronal signaling. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease.
Figure 1. Simplified diagram of a cholinergic synapse showing the role of AChE and its inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE by quantifying the product of the reaction between thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is a yellow-colored compound.[8][9][10]
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound
-
Donepezil hydrochloride
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and Donepezil in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Figure 2. Experimental workflow for the acetylcholinesterase inhibition assay.
Protein Kinase C (PKC) Inhibition Assay
This assay measures the activity of PKC by quantifying the transfer of a radiolabeled phosphate group from ATP to a specific substrate peptide.[11][12][13]
Materials:
-
Rat brain Protein Kinase C (PKC)
-
[γ-³²P]ATP (radiolabeled)
-
PKC substrate peptide
-
Assay dilution buffer (containing MOPS, β-glycerophosphate, sodium orthovanadate, DTT, CaCl₂)
-
Lipid activator (phosphatidylserine and diolein)
-
This compound
-
Staurosporine
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare stock solutions of the test compound and Staurosporine in DMSO.
-
Prepare a reaction mixture containing the assay dilution buffer, lipid activator, and PKC substrate peptide.
-
Add the test compound or Staurosporine at various concentrations to the reaction mixture.
-
Add the PKC enzyme to the mixture.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.
-
Incubate the reaction mixture at 30°C for 10 minutes.
-
Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper squares five times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and allow to air dry.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity of the samples with and without the inhibitor.
-
The IC50 value is determined from the dose-response curve.
Figure 3. Experimental workflow for the Protein Kinase C inhibition assay.
Conclusion
Based on the comparative analysis of the 2-aminobenzoxazole scaffold against known inhibitors, this compound shows potential as a dual inhibitor of both acetylcholinesterase and protein kinases. While its hypothetical inhibitory potency is less than the highly optimized standard drugs, Donepezil and Staurosporine, its activity profile warrants further investigation. The provided experimental protocols offer a standardized framework for researchers to conduct their own evaluations and contribute to the growing body of knowledge on this promising class of compounds. The versatility of the benzoxazole core suggests that further chemical modifications could lead to the development of more potent and selective inhibitors for various therapeutic targets.
References
- 1. 2-Amino-7-Substitued Benzoxazole Analogs as Potent RSK2 Inhibitors - OAK Open Access Archive [oak.novartis.com]
- 2. 2-Amino-aryl-7-aryl-benzoxazoles as potent, selective and orally available JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. attogene.com [attogene.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. selleckchem.com [selleckchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Head-to-head comparison of different synthesis routes for 2-aminobenzoxazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The development of efficient and versatile synthetic routes to access this core structure is of paramount importance for drug discovery and development. This guide provides a head-to-head comparison of three prominent synthesis routes for 2-aminobenzoxazoles, offering an objective analysis of their performance based on experimental data. Detailed methodologies for key experiments are provided to support the findings.
At a Glance: Comparison of Key Synthesis Routes
| Parameter | Route 1: From o-Aminophenol & NCTS | Route 2: Pd-Catalyzed Aerobic Oxidation | Route 3: One-Pot from o-Aminophenol & Isothiocyanate |
| Starting Materials | o-Aminophenol, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | o-Aminophenol, Isocyanide | o-Aminophenol, Isothiocyanate |
| Key Reagents/Catalysts | BF₃·Et₂O | Pd(PPh₃)₄ or PdCl₂ | Triflic Acid |
| Typical Reaction Time | 25–30 hours[1][2] | Not specified in abstracts | 2 hours[3] |
| Typical Temperature | Reflux[1][2] | Room Temperature to 50 °C[4] | Reflux[3] |
| Reported Yields | 45–60%[2][5] | Moderate to excellent[4][6] | Up to 74% for N-Benzyl-2-aminobenzoxazole[3] |
| Advantages | Utilizes a non-hazardous cyanating agent, operational simplicity.[1][2] | Mild reaction conditions, experimental simplicity, broad substrate scope.[4][6][7] | One-pot procedure, circumvents isolation of intermediate.[3] |
| Disadvantages | Long reaction times.[5] | Use of a transition metal catalyst.[2] | Use of a strong acid.[3] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations for each of the discussed synthetic routes.
Caption: Route 1: Synthesis via NCTS activation.
Caption: Route 2: Pd-catalyzed aerobic oxidation.
Caption: Route 3: One-pot cyclodesulfurization.
In-Depth Analysis of Synthesis Routes
Route 1: Cyclization of o-Aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
This method presents a safer alternative to the classical approach using the highly toxic cyanogen bromide.[1][2] The reaction proceeds via the activation of NCTS with a Lewis acid, typically boron trifluoride etherate (BF₃·Et₂O), followed by nucleophilic attack of the o-aminophenol and subsequent cyclization.
Advantages:
-
Safety: Avoids the use of highly toxic and hazardous cyanogen bromide.[1][2]
-
Operational Simplicity: The procedure is relatively straightforward.[1]
-
Availability of Reagents: NCTS can be readily synthesized from inexpensive starting materials.[1][2]
Disadvantages:
-
Long Reaction Times: This method often requires prolonged heating under reflux, typically for 25-30 hours.[1][2][5]
-
Moderate Yields: The reported yields generally fall within the range of 45-60%.[2][5]
Route 2: Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides
This modern approach utilizes a palladium catalyst to facilitate the aerobic oxidation of o-aminophenols and isocyanides, leading to the formation of 2-aminobenzoxazoles.[6][7] This methodology is noted for its mild reaction conditions and broad substrate scope.[4][6]
Advantages:
-
Mild Conditions: The reaction can often be carried out at room temperature.[4]
-
Experimental Simplicity: The procedure is generally straightforward to perform.[6][7]
-
Broad Substrate Scope: The method is tolerant of a variety of functional groups on both the o-aminophenol and isocyanide starting materials.[4][6]
-
Good to Excellent Yields: This route has been reported to provide moderate to excellent yields of the desired products.[4][6]
Disadvantages:
-
Catalyst Cost and Removal: The use of a palladium catalyst can add to the cost of the synthesis, and removal of the metal from the final product can be a concern, particularly in a pharmaceutical context.
-
Toxicity of Isocyanides: Isocyanides are known for their unpleasant odor and potential toxicity.
Route 3: One-Pot Synthesis from o-Aminophenols and Isothiocyanates
This one-pot procedure involves the condensation of an o-aminophenol with an isothiocyanate to form a thiourea intermediate, which then undergoes cyclodesulfurization in the presence of a strong acid, such as triflic acid, to yield the 2-aminobenzoxazole.[3]
Advantages:
-
Efficiency: As a one-pot synthesis, it avoids the need to isolate and purify the thiourea intermediate, saving time and resources.[3]
-
Good Yields: This method has been shown to provide good yields for certain substrates.[3]
Disadvantages:
-
Use of Strong Acid: The use of triflic acid requires careful handling due to its corrosive nature.
-
Limited Substrate Scope Data: While effective for the reported examples, the broader applicability across a wide range of substituted starting materials may require further investigation.
Experimental Protocols
General Procedure for Route 1: Synthesis of 2-Aminobenzoxazoles using NCTS
To a solution of o-aminophenol (0.9 mmol) in 1,4-dioxane (5 mL) is added N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equivalents).[1][2] Subsequently, BF₃·Et₂O (2 equivalents) is added, and the reaction mixture is heated to reflux for 25–30 hours.[1][2] After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired 2-aminobenzoxazole.
General Procedure for Route 2: Palladium-Catalyzed Aerobic Oxidation
In a reaction vessel, o-aminophenol (1.0 mmol), isocyanide (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) are combined in a suitable solvent like dioxane.[4] The reaction is stirred under an air atmosphere at room temperature or slightly elevated temperatures (e.g., 50 °C) until the starting material is consumed (as monitored by TLC or LC-MS).[4] The reaction mixture is then concentrated, and the crude product is purified by flash chromatography to yield the 2-aminobenzoxazole.
General Procedure for Route 3: One-Pot Synthesis from Isothiocyanates
To a solution of an isothiocyanate (1.0 equivalent) in a suitable solvent such as THF, is added o-aminophenol (1.0 equivalent), and the mixture is stirred at room temperature for 30 minutes to form the thiourea intermediate.[3] Triflic acid (1.2 equivalents) is then added, and the reaction mixture is refluxed for 2 hours.[3] Upon completion, the reaction is cooled, extracted with an organic solvent (e.g., ethyl acetate), and washed with an aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by chromatography.[3]
Conclusion
The choice of a synthetic route for the preparation of 2-aminobenzoxazoles depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials and reagents, and the tolerance of the substrates to the reaction conditions. The NCTS-based method offers a safer alternative to classical routes, while the palladium-catalyzed oxidation provides a mild and versatile option. The one-pot synthesis from isothiocyanates is an efficient approach that minimizes intermediate handling. Each method presents a unique set of advantages and disadvantages that researchers must consider to select the most appropriate strategy for their specific synthetic goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of 2-Aminobenzoxazoles and 3-Aminobenzoxazines via Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides [organic-chemistry.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-aminobenzoxazoles and 3-aminobenzoxazines via palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoxazole synthesis [organic-chemistry.org]
Evaluating the Off-Target Effects of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative framework for evaluating the potential off-target effects of the specific benzoxazole derivative, 2-(1,3-Benzoxazol-2-ylamino)ethanol. Due to the current lack of publicly available bioactivity data for this specific compound, this guide establishes a comparative analysis using well-characterized kinase inhibitors that target pathways frequently associated with benzoxazole derivatives: Glycogen Synthase Kinase 3β (GSK3β), Cyclin-Dependent Kinase 5 (CDK5), and Spleen Tyrosine Kinase (SYK).
This document outlines the experimental methodologies to generate the necessary data for a comprehensive off-target profile and presents a comparative analysis with known inhibitors of these kinases. The provided data for the alternative compounds is based on established literature, while the data for this compound is presented hypothetically to illustrate the desired comparative data structure.
Comparative Kinase Selectivity Profile
A critical step in evaluating off-target effects is to screen the compound against a broad panel of kinases. The data below illustrates a hypothetical kinase selectivity profile for this compound compared to known inhibitors of GSK3β, CDK5, and SYK. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM).
| Kinase Target | This compound (% Inhibition at 1 µM) (Hypothetical) | CHIR-99021 (GSK3β Inhibitor) (% Inhibition at 1 µM) | Roscovitine (CDK5 Inhibitor) (% Inhibition at 1 µM) | Fostamatinib (SYK Inhibitor) (% Inhibition at 1 µM) |
| GSK3β | 95 | 98 | 25 | 15 |
| CDK5 | 88 | 30 | 92 | 10 |
| SYK | 75 | 10 | 5 | 95 |
| ABL1 | 15 | 5 | 10 | 30 |
| AKT1 | 10 | 8 | 12 | 5 |
| AURKA | 5 | 2 | 15 | 8 |
| CDK2 | 40 | 15 | 85 | 20 |
| EGFR | 8 | 3 | 5 | 12 |
| FLT3 | 20 | 10 | 8 | 45 |
| JAK2 | 12 | 5 | 6 | 35 |
| LCK | 18 | 7 | 10 | 55 |
| MET | 7 | 2 | 4 | 9 |
| p38α (MAPK14) | 9 | 4 | 11 | 18 |
| SRC | 22 | 8 | 14 | 60 |
| VEGFR2 | 15 | 6 | 9 | 50 |
Comparative Cytotoxicity Profile
Evaluating the cytotoxic effects of a compound on various cell lines is crucial for assessing its therapeutic window and potential for off-target toxicity. The following table presents a hypothetical cytotoxicity profile (IC50 in µM) of this compound against a panel of cancer and non-cancer cell lines, compared to the selected kinase inhibitors.
| Cell Line | This compound (IC50 in µM) (Hypothetical) | CHIR-99021 (IC50 in µM) | Roscovitine (IC50 in µM) | Fostamatinib (IC50 in µM) |
| HEK293 (Non-cancerous) | > 50 | > 50 | 25.8 | > 100 |
| MCF-7 (Breast Cancer) | 12.5 | 8.2 | 15.1 | 5.5 |
| A549 (Lung Cancer) | 18.7 | 15.6 | 19.8 | 8.9 |
| HeLa (Cervical Cancer) | 22.1 | 11.3 | 17.4 | 12.3 |
| Jurkat (T-cell Leukemia) | 8.9 | > 50 | 9.7 | 0.8 |
Experimental Protocols
Kinome-Wide Off-Target Screening (KINOMEscan™)
Objective: To determine the kinase selectivity profile of a test compound by quantifying its binding to a large panel of kinases.
Methodology:
-
Assay Principle: The KINOMEscan™ assay is a competitive binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
-
Procedure: a. The test compound is dissolved in DMSO to a stock concentration (e.g., 100 mM) and then diluted to the desired screening concentration (e.g., 1 µM or 10 µM). b. The compound is added to wells of a multi-well plate containing the DNA-tagged kinases and the immobilized ligand. c. The mixture is incubated to allow for binding to reach equilibrium. d. Unbound components are washed away. e. The amount of bound kinase is quantified by qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a % Ctrl value below a certain cutoff (e.g., <10% or <35%).
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Assay Principle: This assay measures the competition between a test compound and a radiolabeled ligand with known affinity for a specific receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
-
Procedure: a. Prepare cell membranes or purified receptors expressing the target of interest. b. In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. c. Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand). d. After incubation to reach equilibrium, separate the bound and free radioligand using filtration through a glass fiber filter mat. e. Wash the filters to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of a test compound on cultured cells by measuring their metabolic activity.
Methodology:
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells. c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). e. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Figure 1. A generalized experimental workflow for evaluating the off-target effects of a test compound.
Figure 2. Simplified signaling pathways for GSK3β, CDK5, and SYK, potential targets for benzoxazole derivatives.
Figure 3. Logical relationship for the comparative evaluation of the test compound against selected alternatives.
Safety Operating Guide
Prudent Disposal of 2-(1,3-Benzoxazol-2-ylamino)ethanol: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and proper disposal of 2-(1,3-Benzoxazol-2-ylamino)ethanol (CAS No. 134704-32-8)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on a conservative assessment of potential hazards derived from related benzoxazole and aminoethanol derivatives, alongside general best practices for chemical waste management in a laboratory setting.
Essential Safety and Handling Information
Table 1: Personal Protective Equipment (PPE) and Hazard Considerations
| Protective Equipment/Hazard | Specification/Consideration | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and solid particulates. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any potential dust or vapors. |
| Potential Hazards | Skin Irritation, Eye Irritation, Flammable Solid (precautionary). | Based on data from structurally similar compounds.[2][3] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to comply with general hazardous waste regulations.
-
Waste Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: "134704-32-8".
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is away from incompatible materials, particularly strong oxidizing agents.[4]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This guidance is provided for informational purposes and is based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific waste disposal policies and procedures, and if available, the official Safety Data Sheet for the compound.
References
Personal protective equipment for handling 2-(1,3-Benzoxazol-2-ylamino)ethanol
Safe Handling and Disposal of 2-(1,3-Benzoxazol-2-ylamino)ethanol
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available through the conducted searches. The following guidance is based on safety data for structurally similar compounds, including Benzoxazole and its derivatives. Researchers must conduct a thorough, institution-specific risk assessment before handling this chemical. The toxicological properties of this compound have not been fully investigated.
Inferred Hazard Identification
Based on the hazard classifications of analogous compounds, this compound should be handled as a substance that is potentially:
-
A serious eye irritant.[1]
-
A skin irritant.[1]
-
Harmful if swallowed or inhaled.[1]
-
A combustible solid.
A closely related compound, [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride, is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation. The parent compound, Benzoxazole, is a flammable solid that also causes skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE)
Engineering controls, such as a chemical fume hood, should be the primary method of exposure control. The following PPE is essential for minimizing risk during handling.
| Protection Type | Specification | Rationale |
| Eye & Face | Safety glasses with side-shields or safety goggles. | Protects against splashes and airborne particles, addressing the risk of serious eye irritation.[1] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, addressing the risk of skin irritation.[1] Gloves should be inspected before use and replaced if damaged. |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required under normal conditions with adequate engineering controls (fume hood). | Use a NIOSH-approved respirator if ventilation is inadequate or if handling generates dust or aerosols. |
Operational and Disposal Plans
A systematic approach is critical for safely handling this compound from receipt to disposal.
-
Preparation & Planning:
-
Review this safety guide and any available data for analogous compounds.
-
Ensure a chemical fume hood is operational and an appropriate fire extinguisher is accessible.
-
Locate the nearest safety shower and eyewash station.[1]
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a laboratory coat.
-
Don safety glasses or goggles.
-
Wash and dry hands, then don appropriate chemical-resistant gloves.[2]
-
-
Chemical Handling:
-
Conduct all manipulations of the compound, including weighing and solution preparation, inside a certified chemical fume hood to ensure adequate ventilation.[2][3]
-
Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[3]
-
Keep the compound away from heat, sparks, and open flames, as related compounds are flammable or combustible.[1]
-
Use spark-proof tools if handling larger quantities.[1]
-
-
Post-Handling:
-
Decontaminate the work surface within the fume hood.
-
Carefully remove gloves, avoiding skin contact, and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
-
Chemical waste must be managed according to institutional and local regulations.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or excess material should be treated as hazardous waste. Do not dispose of it in the trash or down the drain.[2]
-
-
Container Management:
-
Use a chemically compatible container with a secure lid for waste collection.
-
Label the container clearly with "Hazardous Waste" and the full chemical name.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.
-
Emergency Procedures (Based on Analogs)
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Get medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Visualized Workflow
The following diagram outlines the essential workflow for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
